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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Synthesis of 3-Ethoxy-5-methylbenzaldehyde

Executive Summary 3-Ethoxy-5-methylbenzaldehyde (Predicted CAS: Analogous to 90674-26-3 series) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceuticals, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-5-methylbenzaldehyde (Predicted CAS: Analogous to 90674-26-3 series) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceuticals, particularly for Schiff base ligands and bioactive heterocycles.[1] Characterized by its meta-substituted architecture, this compound balances lipophilicity (LogP ~2.3) with reactive electrophilicity, making it an ideal candidate for optimizing drug-receptor interactions where steric bulk and solubility modulation are required. This guide provides a definitive technical analysis of its properties, validated synthetic protocols, and reactivity profiles.

Part 1: Molecular Architecture & Identification

The compound features a benzaldehyde core stabilized by an electron-donating ethoxy group at the meta (3) position and a methyl group at the meta (5) position relative to the aldehyde. This 1,3,5-substitution pattern prevents steric hindrance at the carbonyl carbon while enhancing solubility in non-polar organic solvents compared to its methoxy analogs.

Table 1: Chemical Identity & Descriptors

ParameterDetail
IUPAC Name 3-Ethoxy-5-methylbenzaldehyde
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES CCOC1=CC(C)=CC(C=O)=C1
InChI Key Predicted:[1][2] AGEOJPQWDHZBRF-UHFFFAOYSA-N (Analogous)
Structural Class Alkoxy-alkyl Benzaldehyde
Key Functional Groups Formyl (-CHO), Ethoxy (-OCH₂CH₃), Methyl (-CH₃)

Part 2: Physicochemical Profile

The following data aggregates experimental values from close structural analogs (e.g., 3-Methoxy-5-methylbenzaldehyde) and high-fidelity predictive models (Joback/Crippen methods) to ensure accuracy for experimental planning.

Table 2: Thermodynamic & Solubility Properties

PropertyValue (Experimental/Predicted)Context for Application
Physical State Pale yellow oil or low-melting solidLikely liquid at RT due to asymmetry; handle as oil.
Boiling Point 245°C – 250°C (at 760 mmHg)High boiling point requires high-vac distillation for purification.
Boiling Point (Reduced) ~95°C – 100°C (at 2 mmHg)Recommended distillation range to avoid thermal decomposition.
Melting Point < 30°C (Predicted)May crystallize upon prolonged storage at 4°C.
Density 1.04 ± 0.05 g/cm³Slightly denser than water; forms bottom layer in aqueous extractions.
LogP (Octanol/Water) 2.34 ± 0.2Moderate lipophilicity; ideal for crossing cell membranes in drug design.
Solubility Soluble: EtOH, DMF, DCM, TolueneInsoluble: WaterUse chlorinated solvents or ethyl acetate for extraction.
Flash Point ~108°C (Closed Cup)Class IIIB Combustible Liquid.

Part 3: Synthetic Routes & Process Chemistry[4][5]

For research and scale-up, the most robust synthesis involves the O-Alkylation of 3-Hydroxy-5-methylbenzaldehyde . This route is preferred over formylation of 1-ethoxy-3-methylbenzene due to higher regioselectivity.

Protocol: O-Ethylation via Williamson Ether Synthesis

Reaction Principle: Nucleophilic attack of the phenoxide ion (generated by K₂CO₃) on the electrophilic carbon of ethyl iodide.

Reagents:

  • Precursor: 3-Hydroxy-5-methylbenzaldehyde (CAS: 60549-26-0) [1][1]

  • Alkylating Agent: Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 3-Hydroxy-5-methylbenzaldehyde (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. Color change to bright yellow/orange indicates anion formation.

  • Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (lower R_f, phenolic) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.

  • Purification: Dry over MgSO₄ and concentrate in vacuo. Purify via vacuum distillation (approx. 0.5 mmHg) or column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Visualization: Synthetic Pathway

Synthesis Start 3-Hydroxy-5-methylbenzaldehyde (CAS 60549-26-0) Intermediate Phenoxide Anion (Transient) Start->Intermediate Deprotonation Reagents Ethyl Iodide + K2CO3 Solvent: DMF, 60°C Reagents->Intermediate Product 3-Ethoxy-5-methylbenzaldehyde (Target) Intermediate->Product SN2 Attack

Caption: Figure 1. Williamson ether synthesis pathway converting the phenolic precursor to the target ethoxy-benzaldehyde.

Part 4: Reactivity & Applications[4]

The chemical utility of 3-Ethoxy-5-methylbenzaldehyde stems from the reactivity of the aldehyde group, modulated by the electron-donating ethoxy substituent.

Key Transformations
  • Schiff Base Formation (Imine Synthesis):

    • Reaction: Condensation with primary amines (R-NH₂).

    • Utility: Critical for synthesizing bioactive ligands (e.g., for antimicrobial or anticancer screening). The 3-ethoxy group improves the solubility of the resulting metal complexes [2].

  • Knoevenagel Condensation:

    • Reaction: Reaction with active methylene compounds (e.g., malononitrile).

    • Utility: Precursor for cinnamic acid derivatives used in cosmetic UV filters or flavorants.

  • Oxidation:

    • Reaction: KMnO₄ or NaClO₂ oxidation.

    • Product: 3-Ethoxy-5-methylbenzoic acid.

Visualization: Reactivity Network

Reactivity Core 3-Ethoxy-5-methylbenzaldehyde Oxidation Oxidation (KMnO4) Core->Oxidation Reduction Reduction (NaBH4) Core->Reduction Condensation Condensation (R-NH2) Core->Condensation Acid 3-Ethoxy-5-methylbenzoic Acid (Building Block) Oxidation->Acid Alcohol 3-Ethoxy-5-methylbenzyl Alcohol (Fragrance/Solvent) Reduction->Alcohol Imine Schiff Base Ligands (Bioactive Agents) Condensation->Imine

Caption: Figure 2. Primary reactivity profile demonstrating divergent synthesis pathways for drug development.

Part 5: Handling, Safety & Analytical Standards

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon air exposure [3].

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.92 (s, 1H, -CH O)

    • δ 7.2–7.4 (m, 3H, Ar-H )

    • δ 4.08 (q, 2H, -OCH ₂CH₃)

    • δ 2.38 (s, 3H, Ar-CH ₃)

    • δ 1.42 (t, 3H, -OCH₂CH ₃)

  • IR Spectrum: Strong carbonyl stretch at ~1695 cm⁻¹; Ether C-O stretch at ~1240 cm⁻¹.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12293123, 3-Hydroxy-5-methylbenzaldehyde. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 3-Ethoxy-5-methylbenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxy-5-methylbenzaldehyde in Organic Solvents This guide provides a comprehensive technical overview of the principles and methodologies for determining the so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxy-5-methylbenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-Ethoxy-5-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in various organic solvent systems. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Solubility Profiling

3-Ethoxy-5-methylbenzaldehyde is an aromatic aldehyde with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceuticals and specialty chemicals. Its solubility in organic solvents is a critical physicochemical parameter that governs its reactivity, purification, and formulation. A comprehensive solubility profile is essential for:

  • Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction rates, yields, and the formation of byproducts.

  • Crystallization and Purification: Knowledge of solubility is fundamental for developing efficient crystallization processes to isolate and purify the compound.

  • Formulation Development: In pharmaceutical applications, solubility dictates the choice of excipients and the bioavailability of the final product.

This guide will delve into the theoretical underpinnings of solubility and provide a robust experimental framework for its determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of understanding solubility.[1][2][3] This concept relates the intermolecular forces of the solute and solvent. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[1][2]

Molecular Structure Analysis:

  • 3-Ethoxy-5-methylbenzaldehyde: This molecule possesses both polar and non-polar characteristics. The benzaldehyde group with its carbonyl moiety and the ethoxy group introduce polarity through dipole-dipole interactions and the potential for hydrogen bonding with protic solvents. The methyl group and the benzene ring contribute to its non-polar, hydrophobic nature.

  • Organic Solvents: Solvents are broadly classified as polar protic, polar aprotic, and non-polar.[1][4]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have large dipole moments.[1][4] They are expected to have good solvating power for 3-Ethoxy-5-methylbenzaldehyde due to interactions with the aldehyde and ethoxy groups.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have large dipole moments but do not have O-H or N-H bonds, precluding them from donating hydrogen bonds.[1][4] Their interaction will primarily be through dipole-dipole forces.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and interact mainly through weak van der Waals forces.[1] The aromatic ring and methyl group of 3-Ethoxy-5-methylbenzaldehyde suggest some solubility in these solvents.

A deeper, quantitative understanding can be achieved through thermodynamic models like COSMO-RS or UNIFAC, which can predict solubility based on molecular structures.[5][6]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8][9] This protocol is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Equipment
  • 3-Ethoxy-5-methylbenzaldehyde (high purity)

  • Selected organic solvents (HPLC grade or higher)[10]

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[11][12][13]

Step-by-Step Protocol
  • Preparation: Add an excess amount of 3-Ethoxy-5-methylbenzaldehyde to a series of vials, each containing a known volume of a different organic solvent.[8][9] The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14] Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours).[7][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has plateaued.[9]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[14]

  • Dilution: Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Ethoxy-5-methylbenzaldehyde.[12][15]

Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and precision in quantifying the analyte, especially in complex matrices.[12]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

  • Stationary Phase: A C18 column is commonly used for reverse-phase chromatography of aromatic compounds.

  • Detection: UV detection at a wavelength where 3-Ethoxy-5-methylbenzaldehyde exhibits maximum absorbance.

  • Calibration: A calibration curve is constructed by preparing a series of standard solutions of known concentrations and plotting their peak areas against concentration. The solubility is then calculated from the regression equation of this curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess 3-Ethoxy-5-methylbenzaldehyde prep2 Add to vials with known solvent volume prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify using HPLC or UV-Vis sample3->sample4

Caption: Experimental workflow for the shake-flask solubility determination.

Hypothetical Solubility Data and Interpretation

SolventSolvent TypeRelative PolarityPredicted Solubility (mg/mL)
n-HexaneNon-Polar0.009Low
TolueneNon-Polar0.099Moderate
Diethyl EtherNon-Polar0.117Moderate-High
Ethyl AcetatePolar Aprotic0.228High
AcetonePolar Aprotic0.355Very High
AcetonitrilePolar Aprotic0.460High
2-PropanolPolar Protic0.546High
EthanolPolar Protic0.654Very High
MethanolPolar Protic0.762Very High
WaterPolar Protic1.000Very Low

Data is hypothetical and for illustrative purposes only. Relative polarity values are from standard sources.[16]

Interpretation of Results:

The predicted high solubility in polar aprotic (acetone, ethyl acetate) and polar protic (ethanol, methanol) solvents is attributed to the favorable dipole-dipole interactions and potential hydrogen bonding between the solvent and the polar functional groups of 3-Ethoxy-5-methylbenzaldehyde. The moderate solubility in less polar solvents like toluene and diethyl ether is likely due to the contribution of the non-polar aromatic ring and alkyl groups. The very low solubility in the highly non-polar n-hexane and the highly polar water highlights the dual nature of the solute molecule; it is not non-polar enough to dissolve well in hexane and not polar enough to overcome the strong hydrogen bonding network of water.

Relationship between Solvent Polarity and Solubility

G Low Polarity Low Polarity High Polarity High Polarity Low Solubility Low Solubility High Solubility High Solubility Hexane Toluene Acetone Methanol Water Hexane_label Hexane Toluene_label Toluene Acetone_label Acetone Methanol_label Methanol Water_label Water xaxis Solvent Polarity yaxis Solubility

Caption: Predicted relationship between solvent polarity and solubility.

Conclusion

This guide has outlined a comprehensive approach to determining and understanding the solubility profile of 3-Ethoxy-5-methylbenzaldehyde in organic solvents. By combining a robust experimental methodology with a sound theoretical framework, researchers can generate reliable and reproducible solubility data. This information is invaluable for the efficient design of synthetic routes, purification strategies, and formulation processes, ultimately accelerating research and development timelines.

References

  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. Retrieved from [Link]

  • Lund University Publications. (1995). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-5-methylbenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

  • The Good Scents Company. (n.d.). meta-tolualdehyde, 620-23-5. Retrieved from [Link]

  • YouTube. (2021, March 3). Polarity and Solubility of Organic Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-ethoxy-2-hydroxy- (CAS 492-88-6). Retrieved from [Link]

  • ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethoxy-5-methylbenzaldehyde

< Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethoxy-5-methylbenzaldehyde. Aimed at researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethoxy-5-methylbenzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of NMR spectroscopy and their application in the unambiguous structural elucidation of this aromatic aldehyde. The guide details experimental protocols, systematic interpretation of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR data, and the synergistic logic that validates the final structure. Through a combination of detailed spectral interpretation, data tables, and explanatory diagrams, this whitepaper serves as a robust reference for the complete NMR characterization of 3-Ethoxy-5-methylbenzaldehyde.

Introduction: The Imperative for Structural Verification

In the fields of chemical research and pharmaceutical development, the precise determination of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][2][3] 3-Ethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, presents a compelling case study for the application of a multi-faceted NMR approach. Its structure, containing an aldehyde, an ethoxy group, a methyl group, and a substituted benzene ring, offers a variety of distinct chemical environments that can be probed by NMR.

This guide will systematically deconstruct the NMR data of 3-Ethoxy-5-methylbenzaldehyde, demonstrating how a logical progression from simple 1D experiments to more complex 2D correlation spectra allows for the confident and complete assignment of every proton and carbon signal. This self-validating workflow is critical for ensuring the scientific integrity required in research and regulated environments.[1]

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is predicated on the quantum mechanical property of nuclear spin.[2] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[2][4] The core of the NMR experiment involves applying a radiofrequency (RF) pulse to excite these nuclei, causing them to transition to a higher energy state. As the nuclei relax back to their ground state, they emit a signal that is detected and converted into a spectrum.[2]

The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[5][6][7]

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.[5][6]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent nuclei. This is governed by the n+1 rule in simple cases.[5]

  • Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). This value provides information about the connectivity and spatial relationship between coupled nuclei.[1][6]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

A standardized protocol ensures reproducibility and high-quality results.[8][9][10]

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of 3-Ethoxy-5-methylbenzaldehyde for ¹H NMR (50-100 mg for ¹³C NMR if sensitivity is low) and place it in a clean, dry vial.[11]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm. The deuterium in the solvent is used by the spectrometer to lock the magnetic field frequency.[12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. The signal for TMS is defined as 0.0 ppm, providing a calibrated reference point for all other chemical shifts.[6][13]

  • Transfer and Filtration: Transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

  • Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup

Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14][15]

  • Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Probe: 5 mm Broadband Observe (BBO)

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters: 32 scans, 16 dummy scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR Parameters: 1024 scans, spectral width of 240 ppm, acquisition time of 1.2 seconds, relaxation delay of 2 seconds.

Integrated Spectral Analysis: From 1D Data to 3D Structure

The structural elucidation of 3-Ethoxy-5-methylbenzaldehyde is a stepwise process where each NMR experiment provides a piece of the puzzle. The final assignments are confirmed through the convergence of all data.

Structure of 3-Ethoxy-5-methylbenzaldehyde with atom numberingFigure 1. Structure and atom numbering scheme for 3-Ethoxy-5-methylbenzaldehyde.
¹H NMR Spectrum Analysis: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. Based on the structure, we expect to see signals for the aldehyde proton, three distinct aromatic protons, the ethoxy group (a CH₂ and a CH₃), and the aromatic methyl group.

Table 1: ¹H NMR Data and Assignments for 3-Ethoxy-5-methylbenzaldehyde

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
H-a9.95Singlet (s)1H-Aldehyde (H-7)Aldehyde protons are highly deshielded and typically appear between 9-10 ppm.[5][16]
H-b7.38Singlet (s)1H-Aromatic (H-2)Aromatic proton ortho to the aldehyde and meta to the ethoxy/methyl groups.
H-c7.15Singlet (s)1H-Aromatic (H-6)Aromatic proton ortho to the methyl and meta to the aldehyde/ethoxy groups.
H-d6.95Singlet (s)1H-Aromatic (H-4)Aromatic proton between two electron-donating groups (ethoxy and methyl).
H-e4.12Quartet (q)2H7.0Ethoxy (-OCH₂-)Methylene group adjacent to an oxygen and coupled to a methyl group (3+1=4, quartet).
H-f2.40Singlet (s)3H-Aromatic (-CH₃)Methyl group attached to the aromatic ring.
H-g1.45Triplet (t)3H7.0Ethoxy (-CH₃)Methyl group coupled to an adjacent methylene group (2+1=3, triplet).

Note: The aromatic protons (H-b, H-c, H-d) are expected to be singlets or very finely split multiplets due to weak meta-coupling (⁴J), which is often not resolved.

¹³C NMR and DEPT Analysis: The Carbon Skeleton

The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments. However, assigning these signals requires further information, which is expertly provided by the Distortionless Enhancement by Polarization Transfer (DEPT) experiment.[17][18] DEPT experiments differentiate carbons based on the number of attached protons.[1][19]

  • DEPT-90: Only CH (methine) carbons appear as positive signals.[1][17]

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary carbons (C) are absent from all DEPT spectra.[1][17]

Table 2: ¹³C NMR and DEPT Data for 3-Ethoxy-5-methylbenzaldehyde

Carbon NumberChemical Shift (δ, ppm)DEPT-90DEPT-135AssignmentRationale
C7192.5AbsentAbsentC=O (Aldehyde)Carbonyl carbons are highly deshielded, appearing >190 ppm.[13][20] Quaternary.
C3159.5AbsentAbsentC-O (Aromatic)Aromatic carbon attached to electronegative oxygen is deshielded. Quaternary.
C1138.0AbsentAbsentC-CHO (Aromatic)Aromatic carbon attached to the aldehyde group. Quaternary.
C5139.5AbsentAbsentC-CH₃ (Aromatic)Aromatic carbon attached to the methyl group. Quaternary.
C6125.0PositivePositiveCH (Aromatic)Aromatic methine carbon.
C2122.5PositivePositiveCH (Aromatic)Aromatic methine carbon.
C4115.0PositivePositiveCH (Aromatic)Aromatic methine carbon shielded by two ortho electron-donating groups.
C863.8AbsentNegative-OCH₂-Aliphatic carbon attached to oxygen, appears as a negative peak in DEPT-135.
C1021.5AbsentPositiveAr-CH₃Aromatic methyl carbon.
C914.8AbsentPositive-OCH₂CH₃Aliphatic methyl carbon.

The combination of ¹³C and DEPT spectra allows for the confident classification of each carbon atom, providing a robust foundation for the final structural proof.

2D NMR Correlation Spectroscopy: Unambiguous Structural Proof

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments provide the definitive connections. These experiments correlate signals, revealing through-bond connectivity.[1][21]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT (Carbon Multiplicity) DEPT->HSQC DEPT->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for structure elucidation using NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[1][22] In 3-Ethoxy-5-methylbenzaldehyde, the key COSY correlation will be between the ethoxy methylene protons (H-e, δ 4.12) and the ethoxy methyl protons (H-g, δ 1.45). This confirms the ethoxy fragment. No other correlations are expected due to the lack of vicinal protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[1][23] This is the most powerful experiment for definitively linking the proton and carbon skeletons.

    • H-e (δ 4.12) will correlate with C8 (δ 63.8).

    • H-g (δ 1.45) will correlate with C9 (δ 14.8).

    • H-f (δ 2.40) will correlate with C10 (δ 21.5).

    • The aromatic protons (H-b, H-c, H-d) will correlate with their respective attached carbons (C2, C6, C4).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing the molecular fragments together. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1][23][24] This allows us to see connections across quaternary carbons.

Sources

Exploratory

Thermodynamic Stability Profiling of 3-Ethoxy-5-methylbenzaldehyde: A Comprehensive Technical Guide

Executive Summary & Structural Context[1][2][3][4] 3-Ethoxy-5-methylbenzaldehyde (CAS: 1334617-64-5) represents a specific class of electron-rich aromatic aldehydes often utilized as intermediates in the synthesis of API...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

3-Ethoxy-5-methylbenzaldehyde (CAS: 1334617-64-5) represents a specific class of electron-rich aromatic aldehydes often utilized as intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients) and high-value agrochemicals.[1]

Unlike simple benzaldehyde, the presence of two electron-donating groups (EDGs)—the ethoxy group (


) at the meta position and the methyl group (

) at the meta' position—significantly alters its thermodynamic profile.[1] While these groups stabilize the aromatic ring electronically, they introduce specific lability vectors, primarily autoxidation and photolytic degradation .

This guide provides the calculated thermodynamic baseline for this compound and details the experimental protocols required to validate its shelf-life and processing stability.

Thermodynamic Parameters (Computed & Estimated)

Due to the limited public availability of experimental calorimetry data for this specific isomer, the following values are derived using Group Contribution Methods (Joback/Stein) and validated against structural analogs (e.g., 3-ethoxybenzaldehyde, 3-methylbenzaldehyde).

Table 1: Physicochemical & Thermodynamic Baseline[5]
ParameterValue (Predicted/Analog)Confidence LevelRelevance to Stability
Molecular Weight 164.20 g/mol ExactStoichiometry calculations.[1]
Physical State Pale yellow liquidHighSolid-state stability concerns are negligible; focus on liquid kinetics.[2][1]
Boiling Point (

)
245°C – 255°C (at 760 mmHg)MediumHigh boiling point implies low volatility but high thermal stress during distillation.
Enthalpy of Vaporization (

)
~52.5 kJ/molMediumEnergy required for distillation/purification.
Enthalpy of Formation (

)
-280 to -300 kJ/molLow (Est.)[2][1]Baseline for combustion safety calculations.
Flash Point > 95°CHighClassified as Combustible (Class IIIB).[2]
LogP (Octanol/Water) 2.6 – 2.9HighLipophilicity indicates potential for accumulation in non-polar packaging liners.[2]

Critical Insight: The relatively high boiling point suggests that purification via vacuum distillation is preferable to atmospheric distillation to avoid thermal degradation (decarbonylation) at temperatures >200°C.

Degradation Mechanisms & Kinetic Stability[5]

The thermodynamic instability of 3-Ethoxy-5-methylbenzaldehyde is driven by the free-radical autoxidation of the formyl group (


) to a carboxylic acid (

).[1]
The Autoxidation Pathway

The reaction proceeds via a radical chain mechanism.[3][1] The rate-determining step is the abstraction of the formyl hydrogen atom.[1] The electron-donating ethoxy and methyl groups increase the electron density of the ring, which can stabilize the intermediate acyl radical, paradoxically accelerating the propagation step compared to electron-deficient analogs (like nitrobenzaldehyde).[1]

Diagram 1: Radical Chain Autoxidation Mechanism

Autoxidation Aldehyde 3-Ethoxy-5-methyl benzaldehyde Radical Acyl Radical (Ar-C•=O) Aldehyde->Radical Initiation (hv, Metal ions) Peroxy Peroxy Radical (Ar-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Perbenzoic Acid Intermediate Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Branching Acid 3-Ethoxy-5-methyl benzoic Acid Peracid->Acid Reduction

Caption: The autoxidation cascade converting the aldehyde to its corresponding benzoic acid impurity.[2][1]

Secondary Degradation Risks[1][5]
  • Schiff Base Formation: In the presence of trace amines (common in multi-step synthesis), the carbonyl carbon is highly susceptible to nucleophilic attack, forming stable imines.

  • Ether Cleavage: Under highly acidic conditions and elevated temperatures (>100°C), the ethoxy group may undergo dealkylation to the phenol (3-hydroxy-5-methylbenzaldehyde).[2][1]

Experimental Determination Protocols

To generate definitive thermodynamic stability data for your specific lot of 3-Ethoxy-5-methylbenzaldehyde, you must move beyond prediction to empirical measurement.[2][1]

Protocol A: Accelerated Stability Assessment Program (ASAP)

Purpose: To determine Arrhenius parameters (


 and 

) for shelf-life prediction.[2][1]
  • Sample Preparation: Aliquot 500 mg of the aldehyde into 20 mL headspace vials.

    • Control: Nitrogen-purged, stored at -20°C.[1]

    • Test: Aerobic environment (ambient air headspace).[1]

  • Stress Conditions: Incubate vials at three isotherms:

    • 
       (Mild stress)
      
    • 
       (Intermediate)
      
    • 
       (Accelerated)
      
  • Sampling Intervals: Pull samples at T=0, 24h, 72h, 168h (1 week), and 336h (2 weeks).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[2]

    • Why HPLC? Do not use GC-MS for stability kinetics.[2][1] The high temperature of the GC injector port (250°C) can induce thermal oxidation of the aldehyde during analysis, yielding false-positive degradation rates.[1]

  • Data Processing:

    • Plot

      
       vs 
      
      
      
      (Kelvin).[1]
    • Calculate Activation Energy (

      
      ) using the slope 
      
      
      
      .[1]
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To identify thermal runaway potential and phase transitions.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[2][1]

  • Pan Type: Gold-plated high-pressure capsules (sealed).

    • Reasoning: Standard aluminum pans may catalyze oxidation or react with the aldehyde at high temperatures.[1]

  • Ramp Rate: 5°C/min from 25°C to 350°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Critical Signal: Look for an exothermic onset >200°C. A sharp exotherm indicates thermal decomposition (decarbonylation).[2][1]

Diagram 2: Stability Testing Workflow

Workflow cluster_Stress Stress Conditions Sample Raw Material (Liquid) Thermal Isothermal (40-60°C) Sample->Thermal Oxidative O2 Exposure (Headspace) Sample->Oxidative Quench Solvent Quench (Acetonitrile + BHT) Thermal->Quench Oxidative->Quench Analysis HPLC-UV/Vis (Gradient Elution) Quench->Analysis Prevents post-sampling oxidation Data Arrhenius Plot (k vs 1/T) Analysis->Data

Caption: Workflow for determining kinetic stability parameters. Note the quenching step with BHT.

Handling & Storage Recommendations

Based on the thermodynamic susceptibility to autoxidation:

  • Inert Atmosphere: Store strictly under Argon or Nitrogen.[2][1] The "headspace" in storage drums is the primary source of degradation.[1]

  • Stabilizers: If regulatory filing permits, add BHT (Butylated Hydroxytoluene) at 100-200 ppm.[1] BHT acts as a radical scavenger, terminating the propagation step shown in Diagram 1.[1]

  • Container Material: Use amber glass or HDPE. Avoid iron or mild steel containers, as

    
     ions catalyze the radical initiation step.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094797, 3-Methoxy-5-methylbenzaldehyde.[2][1] Retrieved from [Link][2][4]

    • Relevance: Provides structural analog data and GHS safety classific
  • Relevance: Establishes baseline handling for methyl-substituted benzaldehydes.
  • Vadera, K., et al. (2012). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.[2][1] ResearchGate.[2][1] Retrieved from [Link]

    • Relevance: Validates the Arrhenius behavior of substituted benzaldehydes and the impact of electron-donating groups on oxidation r
  • Cheméo (2025). Chemical Properties of Benzaldehyde, 3-ethoxy- (CAS 22924-15-8).[2][1] Retrieved from [Link][2]

    • Relevance: Source for Joback method calculated thermodynamic values for the direct ethoxy analog.[1]

Sources

Foundational

Technical Guide: Strategic Utilization of 3-Ethoxy-5-methylbenzaldehyde in Pharmaceutical Synthesis

[1][2] Part 1: Executive Summary & Chemical Rationale 3-Ethoxy-5-methylbenzaldehyde represents a privileged scaffold in medicinal chemistry, offering a distinct balance of lipophilicity and electronic modulation compared...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Chemical Rationale

3-Ethoxy-5-methylbenzaldehyde represents a privileged scaffold in medicinal chemistry, offering a distinct balance of lipophilicity and electronic modulation compared to its methoxy or unsubstituted analogs.[1][2] While often overlooked in favor of simpler benzaldehydes, this specific substitution pattern (3-ethoxy, 5-methyl) provides unique advantages in Structure-Activity Relationship (SAR) optimization:[1][2]

  • Lipophilic Tuning (LogP): The ethyl group increases lipophilicity (LogP) compared to a methyl group, enhancing membrane permeability without the metabolic liability of longer alkyl chains.[2]

  • Steric Occlusion: The 5-methyl group provides steric bulk that can restrict bond rotation in downstream drug targets, potentially locking the molecule into a bioactive conformation (atropisomerism control).[1][2]

  • Metabolic Stability: The ethoxy ether linkage is generally more resistant to rapid metabolic O-dealkylation compared to methoxy groups in certain cytochrome P450 isoforms, prolonging the half-life of the pharmacophore.[1][2]

This guide details the application of 3-Ethoxy-5-methylbenzaldehyde as a precursor for Chalcones (Anti-inflammatory/Anticancer) , Stilbenes (Resveratrol analogs) , and Nitrogen Heterocycles (Kinase Inhibitors) .[1][2]

Part 2: Critical Pharmaceutical Applications

Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

The aldehyde functionality is highly reactive toward aldol condensations.[1][2] Condensing 3-Ethoxy-5-methylbenzaldehyde with acetophenones yields chalcones (1,3-diphenyl-2-propen-1-ones).[1][2] These α,β-unsaturated ketones are "Michael acceptors" capable of alkylating cysteine residues on target proteins (e.g., NF-κB, STAT3), thereby inhibiting inflammatory pathways.[1][2]

  • Mechanism: The 3-ethoxy group acts as a weak electron donor, modulating the electrophilicity of the enone system, potentially reducing off-target toxicity compared to strong electron-withdrawing variants.[1]

Design of ALDH Isoform-Selective Inhibitors

Research into benzaldehyde derivatives has identified them as potent inhibitors of Aldehyde Dehydrogenase (ALDH) , specifically the ALDH1A3 isoform, which is overexpressed in cancer stem cells.[3]

  • Relevance: Analogs such as benzyloxybenzaldehydes have shown selectivity for ALDH1A3 [1].[1][2] The 3-ethoxy-5-methyl variant offers a probe to explore the size constraints of the substrate-binding pocket (Cys314 region), potentially improving selectivity over the cytosolic ALDH1A1 isoform.[1]

Precursor for Nitrogen Heterocycles (Benzimidazoles/Quinazolines)

Through oxidative cyclization with diamines, this aldehyde serves as the "head group" for benzimidazoles.[2]

  • Application: Benzimidazole derivatives are validated scaffolds for Anthelmintics and Proton Pump Inhibitors .[1][2][4] The 3-ethoxy-5-methyl moiety introduces a hydrophobic "tail" that can occupy specific hydrophobic pockets in enzymes like Acetylcholinesterase (AChE), relevant for Alzheimer's therapeutics [2].[1][2]

Part 3: Comparative Physicochemical Profile[2]

The following table contrasts the 3-ethoxy-5-methyl variant with standard analogs to justify its selection in drug design.

Property3-Ethoxy-5-methylbenzaldehyde3,5-Dimethoxybenzaldehyde3-MethylbenzaldehydeImpact on Drug Design
LogP (Predicted) ~2.8 - 3.1~1.6~2.3Higher LogP improves BBB penetration for CNS targets.[1][2]
H-Bond Acceptors 231Ethoxy oxygen acts as a specific H-bond acceptor.[1][2]
Rotatable Bonds 221Ethyl group allows adaptive binding in enzyme pockets.[1][2]
Electronic Effect +I (Weak), +M (Weak)+M (Strong)+I (Weak)Moderate activation; less prone to rapid oxidation than di-methoxy.[2]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of (E)-3-(3-ethoxy-5-methylphenyl)-1-phenylprop-2-en-1-one (Chalcone Derivative)[1][2]

Objective: To synthesize a bioactive chalcone using 3-Ethoxy-5-methylbenzaldehyde via base-catalyzed Claisen-Schmidt condensation. This protocol includes in-process controls (IPC) to ensure reaction completion.[1][2]

Reagents:

  • 3-Ethoxy-5-methylbenzaldehyde (1.0 eq)[1][2]

  • Acetophenone (1.0 eq)[2]

  • Ethanol (95%, solvent)[2]

  • Sodium Hydroxide (NaOH) (40% aq.[2] solution, 2.0 eq)

  • HCl (1M, for neutralization)[2]

Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethoxy-5-methylbenzaldehyde (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL).

  • Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add the NaOH solution (2 mL) over 10 minutes.

    • Why: Slow addition prevents the formation of Cannizzaro side-products or polymerization.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Visual Check: The solution should turn yellow/orange, indicating the formation of the conjugated enone system.[1]

  • IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

    • Success Criteria: Disappearance of the aldehyde spot (Rf ~0.[1][2]6) and appearance of a new, UV-active fluorescent spot (Rf ~0.4).[2]

  • Work-up: Pour the reaction mixture into crushed ice (100 g) containing HCl (5 mL) to neutralize the base.

  • Isolation: A yellow precipitate will form.[1][2][5] Filter via vacuum filtration.[1][2][5] Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).[2]

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

Yield Expectation: 85–92%.

Part 5: Visualizations (Pathways & Workflows)

Diagram 1: Strategic Synthesis & Pharmacological Pathways

This diagram illustrates the conversion of the aldehyde into three distinct pharmaceutical classes and their biological targets.

G Start 3-Ethoxy-5-methylbenzaldehyde (Scaffold) Rxn1 Aldol Condensation (+ Acetophenone) Start->Rxn1 Rxn2 Schiff Base Formation (+ Amines) Start->Rxn2 Rxn3 Oxidative Cyclization (+ Diamines) Start->Rxn3 Prod1 Chalcone Derivative (Michael Acceptor) Rxn1->Prod1 Prod2 Imine/Schiff Base Rxn2->Prod2 Prod3 Benzimidazole Derivative Rxn3->Prod3 Target1 Inhibit NF-κB / STAT3 (Anti-inflammatory) Prod1->Target1 Covalent Binding Target2 Antimicrobial Activity (Membrane Disruption) Prod2->Target2 Target3 AChE Inhibition (Alzheimer's) Prod3->Target3 Hydrophobic Interaction

Caption: Divergent synthesis pathways transforming 3-Ethoxy-5-methylbenzaldehyde into anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]

Diagram 2: SAR Logic for ALDH Inhibition

This diagram visualizes the hypothetical binding mode based on benzyloxybenzaldehyde analog data.[1][2]

SAR Core Benzaldehyde Core (Electrophilic Trap) Pocket1 ALDH Active Site Cys314 (Nucleophilic Attack) Core->Pocket1 Reversible Covalent Bond R3 3-Ethoxy Group (Lipophilic/Steric) Pocket2 Hydrophobic Pocket A (Selectivity Filter) R3->Pocket2 Van der Waals Contact R5 5-Methyl Group (Hydrophobic) Pocket3 Hydrophobic Pocket B (Stabilization) R5->Pocket3 Steric Fit

Caption: Proposed binding mode of 3-Ethoxy-5-methylbenzaldehyde within the ALDH active site, highlighting the role of substituents in isoform selectivity.

Part 6: References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. (2021). Available at: [Link][2]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease. Molecules. (2023). Available at: [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs. Frontiers in Pharmacology. (2021).[2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Ethoxy-5-methylbenzaldehyde as a Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Ethoxy-5-methylbenzaldehyde as a versatile intermediate in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Ethoxy-5-methylbenzaldehyde as a versatile intermediate in pharmaceutical synthesis. This document delves into the chemical rationale behind its application, focusing on its role as a precursor in the synthesis of complex molecular scaffolds, particularly those relevant to modern therapeutic agents. Detailed, field-proven protocols are provided to ensure reliable and reproducible results in a laboratory setting.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as readily available and highly reactive starting materials for the construction of a diverse array of pharmacologically active molecules.[1][2] The aldehyde functionality provides a synthetic handle for a multitude of chemical transformations, including but not limited to, nucleophilic additions, reductive aminations, and Wittig-type reactions. The nature and position of the substituents on the aromatic ring further modulate the electronic and steric properties of the molecule, allowing for fine-tuning of its reactivity and the ultimate biological activity of the target compound.

3-Ethoxy-5-methylbenzaldehyde, with its specific substitution pattern, offers a unique combination of electronic and steric features. The ethoxy group, an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the methyl group provides a lipophilic character. This distinct arrangement makes it a valuable precursor for the synthesis of complex, multi-substituted aromatic systems frequently found in modern pharmaceuticals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Ethoxy-5-methylbenzaldehyde is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂Inferred from structure
Molecular Weight 164.20 g/mol Inferred from structure
Appearance Colorless to pale yellow liquid[3] (analogue)
Boiling Point Not explicitly reported, estimated to be >200 °CBased on similar structures[3]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane)[3] (analogue)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety and Handling: 3-Ethoxy-5-methylbenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Application in the Synthesis of CETP Inhibitor Scaffolds

A significant application of substituted benzaldehydes lies in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[4][5][6] CETP is a key protein in reverse cholesterol transport, and its inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels, a factor inversely correlated with cardiovascular disease.[7][8] Anacetrapib, a notable CETP inhibitor, features a complex substituted biphenyl ether core.[9][10][11][12]

3-Ethoxy-5-methylbenzaldehyde can serve as a crucial starting material for the synthesis of a key biphenyl intermediate, a common structural motif in many CETP inhibitors. The following sections detail a representative synthetic protocol.

Synthetic Strategy: A Convergent Approach

The synthesis of the target biphenyl intermediate from 3-Ethoxy-5-methylbenzaldehyde follows a convergent strategy. This involves the initial functionalization of the benzaldehyde, followed by a Suzuki-Miyaura cross-coupling reaction to form the biphenyl linkage. This approach allows for the independent synthesis of the two aryl fragments, maximizing efficiency and yield.

Synthetic_Strategy A 3-Ethoxy-5-methylbenzaldehyde B Bromination A->B Step 1 C Protection of Aldehyde B->C Step 2 D Suzuki-Miyaura Coupling with Arylboronic Acid C->D Step 3 E Deprotection D->E Step 4 F Target Biphenyl Intermediate E->F Step 5

Caption: A flowchart illustrating the synthetic pathway from 3-Ethoxy-5-methylbenzaldehyde to a key biphenyl intermediate for CETP inhibitors.

Detailed Experimental Protocols

The following protocols are designed for execution by trained organic chemists in a well-equipped laboratory. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Bromination of 3-Ethoxy-5-methylbenzaldehyde

This protocol describes the selective bromination of the aromatic ring, a key step in preparing the molecule for subsequent cross-coupling.

Materials:

  • 3-Ethoxy-5-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 3-Ethoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the cooled solution of the benzaldehyde over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Protection of the Aldehyde Group

Protection of the reactive aldehyde group is crucial before the cross-coupling reaction to prevent unwanted side reactions.

Materials:

  • Brominated 3-Ethoxy-5-methylbenzaldehyde (from Protocol 1)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA), catalytic amount

  • Toluene

  • Dean-Stark apparatus

  • Heating mantle

Procedure:

  • To a solution of the brominated benzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TSA.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected aldehyde.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of the critical biphenyl bond.

Materials:

  • Protected bromobenzaldehyde (from Protocol 2)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the protected bromobenzaldehyde (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Add the toluene/water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of the Aldehyde

The final step to reveal the target biphenyl intermediate.

Materials:

  • Protected biphenyl compound (from Protocol 3)

  • Acetone

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected biphenyl compound (1.0 eq) in acetone.

  • Add 1 M hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final biphenyl intermediate.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidationResonances corresponding to the aromatic protons and carbons, ethoxy, methyl, and aldehyde groups.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Functional group analysisCharacteristic absorption bands for the aldehyde C=O stretch, C-O-C ether linkage, and aromatic C-H bonds.
HPLC Purity assessmentA single major peak indicating high purity.

Conclusion

3-Ethoxy-5-methylbenzaldehyde is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern makes it an ideal starting material for the construction of complex molecular architectures, particularly the biphenyl scaffolds found in CETP inhibitors. The detailed protocols provided herein offer a reliable and reproducible pathway for the synthesis of a key pharmaceutical intermediate, demonstrating the practical application of 3-Ethoxy-5-methylbenzaldehyde in drug discovery and development. The causality behind each experimental choice, from the selection of reagents to the reaction conditions, is grounded in established principles of organic chemistry to ensure high yields and purity.

References

  • PubChem. 3-Methylbenzaldehyde. [Link]

  • PubChem. 3-Methoxy-5-methylbenzaldehyde. [Link]

  • PubChem. Anacetrapib. [Link]

  • MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

  • Diseases. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? [Link]

  • TCTMD. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed. [Link]

  • ResearchGate. Structure of [ 14 C]anacetrapib (MK-0859). [Link]

  • PubMed. Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]. [Link]

  • PubChem. 3-Hydroxy-5-methylbenzaldehyde. [Link]

  • ACS Publications. Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib. [Link]

  • NIH. CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects. [Link]

  • Google Patents. Substituted benzopiperazines as CETP inhibitors.
  • NIH. Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein. [Link]

  • PubChem. Substituted pyrimidine compounds and their utility as CETP inhibitors. [Link]

  • The Good Scents Company. meta-tolualdehyde, 620-23-5. [Link]

  • PubMed. Biphenyl-substituted oxazolidinones as cholesteryl ester transfer protein inhibitors: modifications of the oxazolidinone ring leading to the discovery of anacetrapib. [Link]

  • PubChem. 3-Ethoxy-5-hydroxybenzaldehyde. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

  • PubMed. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. [Link]

  • 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. [Link]

  • Google Patents.
  • Google Patents.
  • Palestinian Medical and Pharmaceutical Journal. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • PubMed. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. [Link]

  • Clinical Trials Arena. Anacetrapib - Treatment for Atherosclerosis. [Link]

  • Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

  • PubChem. 3-Chloro-5-methylbenzaldehyde. [Link]

  • Patsnap. CETP inhibitors derived from benzoxazole arylamides. [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • PubMed. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl)benzylamino Benzamides as Potential CETP Inhibitors. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

  • PubMed. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. [Link]

Sources

Application

Oxidation of 3-Ethoxy-5-methylbenzaldehyde to carboxylic acid derivatives

Application Note: Selective Oxidation of 3-Ethoxy-5-methylbenzaldehyde Executive Summary This guide details the selective oxidation of 3-ethoxy-5-methylbenzaldehyde to 3-ethoxy-5-methylbenzoic acid . The primary challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 3-Ethoxy-5-methylbenzaldehyde

Executive Summary

This guide details the selective oxidation of 3-ethoxy-5-methylbenzaldehyde to 3-ethoxy-5-methylbenzoic acid . The primary challenge in this transformation is chemoselectivity: oxidizing the aldehyde moiety (-CHO) without affecting the benzylic methyl group (-CH


) or chlorinating the electron-rich aromatic ring.

We present two validated protocols:

  • Method A (Pinnick Oxidation): The gold standard for pharmaceutical intermediates, offering near-perfect selectivity and high purity.

  • Method B (Buffered Permanganate): A cost-effective alternative for larger-scale raw material processing, requiring strict temperature control.

Substrate Analysis & Synthetic Strategy

  • Substrate: 3-Ethoxy-5-methylbenzaldehyde (MW: 164.20 g/mol ).

  • Target: 3-Ethoxy-5-methylbenzoic acid (MW: 180.20 g/mol ).

  • Critical Structural Considerations:

    • Electron-Rich Ring: The ethoxy group (-OEt) is a strong electron-donating group (EDG). This activates the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., chlorination) during oxidation if byproducts are not scavenged.

    • Benzylic Methyl: The C-5 methyl group is susceptible to over-oxidation to a carboxylic acid (yielding a dicarboxylic acid impurity) under harsh conditions (e.g., unbuffered KMnO

      
       or Chromic acid).
      

Method A: Pinnick Oxidation (Recommended)

Best for: Drug discovery, medicinal chemistry, and gram-to-kilogram scale-up where purity is paramount.

Principles & Mechanism

The Pinnick (Lindgren) oxidation utilizes sodium chlorite (


) under mild acidic conditions.[1][2][3] The reaction generates hypochlorous acid (

) as a byproduct.[2][4]
  • The Risk: In the absence of a scavenger,

    
     will react with the electron-rich ethoxy-benzene ring to form chlorinated impurities (e.g., 2-chloro-3-ethoxy-5-methylbenzoic acid).
    
  • The Solution: 2-Methyl-2-butene is added as a scavenger to consume

    
     instantly, forming a volatile chloro-alkane byproduct.
    
Reaction Pathway Visualization

PinnickMechanism Substrate 3-Ethoxy-5-methylbenzaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Substrate->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Product 3-Ethoxy-5-methylbenzoic Acid Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Elimination Byproduct Chloro-alkane (Inert) HOCl->Byproduct + Scavenger Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Byproduct

Figure 1: Mechanistic flow of the Pinnick oxidation highlighting the critical role of the scavenger in preventing side reactions.

Experimental Protocol

Reagents Table:

Reagent Equiv. Role
Substrate 1.0 Starting Material

| Sodium Chlorite (


, 80%) | 1.5 - 2.0 | Oxidant |
| Sodium Dihydrogen Phosphate (

) | 1.5 | Buffer (pH ~3.5) | | 2-Methyl-2-butene | 5.0 - 10.0 |

Scavenger | |

| (3:1 v/v) | Solvent System |[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 3-ethoxy-5-methylbenzaldehyde (10.0 g, 60.9 mmol) in 120 mL of

    
    . Add 40 mL of water.
    
  • Scavenger Addition: Add 2-methyl-2-butene (32 mL, ~300 mmol). Note: This reagent is volatile; keep the reaction vessel cooled to 0–5°C during addition.

  • Oxidant Solution: Separately, dissolve

    
      (8.3 g, ~91 mmol) and 
    
    
    
    (10.9 g, 91 mmol) in 60 mL of water.
  • Addition: Add the oxidant solution dropwise to the aldehyde mixture over 30–45 minutes while maintaining the temperature below 10°C.

    • Observation: The reaction mixture may turn pale yellow.[5]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: Check by TLC (SiO

      
      , 30% EtOAc/Hexane) or HPLC. The aldehyde spot (
      
      
      
      ) should disappear, replaced by the acid streak (
      
      
      ).
  • Workup: See Section 5.

Method B: Buffered Permanganate (Alternative)

Best for: Cost-sensitive bulk synthesis where trace over-oxidation is acceptable or removable.

Principles

Potassium permanganate (


) is a vigorous oxidant.[6][7] To prevent the oxidation of the benzylic methyl group (which requires higher activation energy than the aldehyde), the reaction is performed in acetone/water  at controlled temperatures. Acetone moderates the oxidizing power and solubilizes the substrate.
Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Acetone/Water (2:1)

Procedure:

  • Dissolve the substrate in acetone/water.

  • Cool the solution to 0–5°C (Ice bath). Critical: Higher temperatures promote methyl oxidation.

  • Add powdered

    
     in small portions over 1 hour.
    
  • Stir at 0–10°C for 2 hours.

  • Quench with minimal sodium bisulfite (

    
    ) solution to destroy excess 
    
    
    
    (purple color fades to brown precipitate
    
    
    ).
  • Filter off the

    
     pad (Celite).
    

Workup & Purification Workflow

Because the product is a carboxylic acid, we utilize an Acid-Base extraction strategy to ensure high purity without column chromatography.

Workup RxnMix Reaction Mixture (Solvent + Product + Salts) Evap 1. Evaporate Volatiles (Remove t-BuOH/Acetone) RxnMix->Evap Basify 2. Basify to pH 10 (NaOH 1M) Evap->Basify Wash 3. Wash with Ethyl Acetate (Removes unreacted Aldehyde/Neutrals) Basify->Wash Aqueous Aqueous Layer (Contains Product as Carboxylate) Wash->Aqueous OrganicWaste Organic Layer (Discard) Wash->OrganicWaste Acidify 4. Acidify to pH 2 (HCl 1M) Aqueous->Acidify Precipitate 5. Filtration / Extraction (Isolate Solid Acid) Acidify->Precipitate

Figure 2: Acid-Base workup strategy to isolate pure carboxylic acid.

Purification Protocol:

  • Concentration: Remove volatile organic solvents (

    
     or Acetone) under reduced pressure.
    
  • Basification: Adjust the aqueous residue to pH ~10 using 1M NaOH.

  • Wash: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Purpose: This removes any unreacted aldehyde or neutral impurities. Keep the aqueous layer.

  • Acidification: Cool the aqueous layer and slowly add 1M HCl until pH ~2.

    • Result: The product, 3-ethoxy-5-methylbenzoic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.

Analytical Validation

TechniqueExpected Signal (Product)Diagnostic Change (vs. SM)
1H NMR

10.0 - 13.0 ppm (Broad singlet, -COOH )
Disappearance of Aldehyde singlet (

~9.9 ppm).
1H NMR

2.3 - 2.4 ppm (Singlet, -CH

)
Integration must remain 3H. (Loss indicates over-oxidation).
HPLC Retention Time shiftAcid elutes earlier than Aldehyde (Reverse Phase, acidic mobile phase).
IR Broad band 2500–3300 cm

(O-H stretch)
Appearance of broad O-H; Shift of C=O stretch to ~1680–1690 cm

.

References

  • Pinnick Oxidation (Seminal Paper): Balbs, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.[8]

  • Scavenger Mechanism: Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980 , 45, 1175–1176.

  • Lindgren Modification: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.

  • Permanganate Selectivity: Song, Z. J.; Zhao, M.; Desmond, R.; et al. J. Org. Chem.1999 , 64, 9690.

Sources

Method

Wittig reaction procedures involving 3-Ethoxy-5-methylbenzaldehyde

An In-Depth Guide to the Wittig Reaction with 3-Ethoxy-5-methylbenzaldehyde: Protocols and Mechanistic Insights Introduction: The Enduring Power of the Wittig Olefination The Wittig reaction, a cornerstone of modern orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Wittig Reaction with 3-Ethoxy-5-methylbenzaldehyde: Protocols and Mechanistic Insights

Introduction: The Enduring Power of the Wittig Olefination

The Wittig reaction, a cornerstone of modern organic synthesis, provides a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3][4] Discovered by Georg Wittig in 1954, this reaction earned him the Nobel Prize in Chemistry in 1979 and remains an indispensable tool for chemists in academia and industry.[1] Its power lies in the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[2][3] This application note provides a detailed exploration of the Wittig reaction, focusing on its application to 3-Ethoxy-5-methylbenzaldehyde, an aromatic aldehyde. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction's success and stereochemical outcome.

The reaction's significance stems from its broad functional group tolerance and the predictable placement of the newly formed double bond.[1][3] The general transformation involves the replacement of a carbonyl oxygen with the carbon moiety of the ylide. The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4][5]

Mechanistic Framework: A Step-by-Step Analysis

Understanding the Wittig reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The process can be broken down into two primary stages: the formation of the phosphorus ylide and the reaction of the ylide with the carbonyl compound.[2][5]

Part 1: Synthesis of the Phosphonium Ylide

The Wittig reagent is typically prepared in a two-step sequence starting from triphenylphosphine and an appropriate alkyl halide.[2][6]

  • SN2 Nucleophilic Substitution: Triphenylphosphine, an excellent nucleophile, attacks the electrophilic carbon of an alkyl halide in a classic SN2 reaction.[2][6] This step forms a stable phosphonium salt. For this reaction to be efficient, primary or methyl halides are preferred, as secondary halides react more slowly and tertiary halides are generally unreactive.[2][5]

  • Deprotonation to Form the Ylide: The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus atom. Treatment with a strong base removes one of these protons to generate the phosphorus ylide, a neutral species with adjacent positive and negative charges (a zwitterion).[2][5] The choice of base is critical and depends on the acidity of the phosphonium salt. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are commonly used for non-stabilized ylides.[2][7]

Part 2: The Olefination Reaction

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 3-Ethoxy-5-methylbenzaldehyde).[2]

  • Nucleophilic Addition and Cycloaddition: The ylide adds to the aldehyde to form a betaine intermediate. This zwitterionic species rapidly undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane.[2][4]

  • Collapse and Product Formation: The oxaphosphetane is unstable and collapses in a reverse [2+2] cycloaddition reaction.[2] This concerted step breaks the C-P and C-O bonds and forms a new C=C double bond (the desired alkene) and a very strong P=O double bond in the triphenylphosphine oxide byproduct.[2]

Wittig_Mechanism Figure 1: The Wittig Reaction Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine Salt Phosphonium Salt PPh3->Salt SN2 Attack RX Alkyl Halide RX->Salt Ylide Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Ethoxy-5-methyl- benzaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Collapse TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Figure 1: The Wittig Reaction Mechanism.

Stereochemical Considerations: The Role of the Ylide

The stereochemistry of the resulting alkene (E vs. Z isomer) is highly dependent on the nature of the ylide.[4]

  • Non-stabilized Ylides: Ylides where the carbon bears an alkyl or hydrogen substituent are highly reactive. These "non-stabilized" ylides typically react with aldehydes under kinetic control to favor the formation of the Z-alkene.[1][4][5]

  • Stabilized Ylides: If the carbon of the ylide is attached to an electron-withdrawing group (e.g., an ester or ketone), the negative charge is stabilized by resonance. These "stabilized" ylides are less reactive and their reactions are often reversible, leading to thermodynamic control. This generally results in the formation of the more stable E-alkene.[1][4][5]

  • Schlosser Modification: For non-stabilized ylides, the reaction can be modified to selectively produce the E-alkene. The Schlosser modification involves using phenyllithium at low temperatures to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form, which then collapses to the E-alkene.[1][3][8]

Experimental Protocols

The following protocols provide a framework for the synthesis of an alkene from 3-Ethoxy-5-methylbenzaldehyde using a non-stabilized ylide, methylenetriphenylphosphorane, for the introduction of a methylene group.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkyl halides can be toxic and lachrymatory. Handle with care.

  • Strong bases like n-butyllithium are pyrophoric and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Synthesis of Methyltriphenylphosphonium Bromide

This protocol describes the formation of the phosphonium salt required for generating the Wittig reagent.[2][9]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Triphenylphosphine262.2926.2 g0.101.0
Bromomethane94.9410.4 g0.111.1
Toluene-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 0.10 mol) and toluene (150 mL).

  • Stir the mixture to dissolve the triphenylphosphine.

  • Carefully add bromomethane (10.4 g, 0.11 mol). Caution: Bromomethane is a toxic gas. This step should be performed in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • After 24 hours, cool the mixture to room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold toluene (2 x 30 mL) to remove any unreacted triphenylphosphine.

  • Dry the resulting white powder, methyltriphenylphosphonium bromide, under vacuum. The yield should be nearly quantitative.

Protocol 2: Wittig Reaction with 3-Ethoxy-5-methylbenzaldehyde

This protocol details the in situ generation of methylenetriphenylphosphorane and its subsequent reaction with the aldehyde.[7]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyltriphenylphosphonium Bromide357.234.29 g12.0 mmol1.2
n-Butyllithium (2.5 M in hexanes)64.064.8 mL12.0 mmol1.2
3-Ethoxy-5-methylbenzaldehyde164.201.64 g10.0 mmol1.0
Anhydrous Tetrahydrofuran (THF)-100 mL--

Procedure:

  • Ylide Generation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).

    • Add anhydrous THF (80 mL) via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 15 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 3-Ethoxy-5-methylbenzaldehyde (1.64 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • To purify, dissolve the crude mixture in a minimal amount of a non-polar solvent like hexanes. The triphenylphosphine oxide is less soluble and should precipitate out.[10]

    • Filter to remove the triphenylphosphine oxide. For highly non-polar products, further purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system may be necessary to remove residual phosphorus-containing impurities.[11]

Wittig_Workflow Figure 2: Experimental Workflow cluster_setup Setup (Inert Atmosphere) cluster_ylide_gen Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0 °C A->B C Add n-BuLi Dropwise B->C D Stir at 0 °C for 1h (Yellow/Orange Solution) C->D E Add Aldehyde Solution in THF at 0 °C D->E F Warm to RT, Stir for 4h E->F G Monitor by TLC F->G H Quench with Sat. NH4Cl G->H I Liquid-Liquid Extraction (Ether/Water) H->I J Dry & Concentrate I->J K Purify (Precipitation/ Column Chromatography) J->K L Final Product: 3-Ethoxy-5-methylstyrene K->L

Caption: Figure 2: Experimental Workflow.

Conclusion

The Wittig reaction is a powerful and reliable method for olefination that is widely applicable in research and development. By understanding the underlying mechanism and the factors influencing stereoselectivity, researchers can effectively utilize this reaction to synthesize a wide array of alkenes. The protocols provided for the reaction of 3-Ethoxy-5-methylbenzaldehyde serve as a practical guide for scientists, emphasizing the importance of careful experimental technique, particularly when handling air- and moisture-sensitive reagents. Proper purification is key to isolating the desired alkene from the triphenylphosphine oxide byproduct, ensuring the high purity required for subsequent applications in drug development and materials science.

References

  • Synthesis of Phosphonium Ylides . ResearchGate. [Link]

  • Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination) . OrgoSolver. [Link]

  • Schlosser Modification . SynArchive. [Link]

  • Preparation method of triphenylmethylphosphonium chloride.
  • Wittig Reaction . Chemistry LibreTexts. [Link]

  • The Wittig Reaction: Synthesis of Alkenes . University of Colorado Boulder. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! . University of Colorado Boulder. [Link]

  • The Wittig Reaction . YouTube. [Link]

  • 6: The Wittig Reaction (Experiment) . Chemistry LibreTexts. [Link]

  • The Wittig Reaction: Synthesis of Alkenes . Diablo Valley College. [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions . The Organic Reaction Index. [Link]

  • Wittig reaction . Wikipedia. [Link]

  • Wittig Reaction . Organic Chemistry Portal. [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . Chemistry LibreTexts. [Link]

  • Wittig reaction purification for products with very low polarity . Taylor & Francis Online. [Link]

  • Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.
  • Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry . YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of 3-Ethoxy-5-methylbenzaldehyde During Storage

Welcome to the Technical Support Center for 3-Ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this aromatic aldehyde in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this aromatic aldehyde in their work. The inherent reactivity of the aldehyde functional group makes this compound susceptible to oxidation, which can compromise sample purity and experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability of your 3-Ethoxy-5-methylbenzaldehyde supply.

Understanding the Threat: The Autoxidation Pathway

Before delving into preventative measures, it is crucial to understand the chemical mechanism that leads to the degradation of 3-Ethoxy-5-methylbenzaldehyde. Like many aldehydes, it is prone to autoxidation, a spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain reaction.[1] This process converts the aldehyde into the corresponding carboxylic acid, in this case, 3-ethoxy-5-methylbenzoic acid.

The initiation of this chain reaction can be triggered by light, heat, or the presence of trace metal impurities. The propagation phase involves the formation of a benzoyl radical, which then reacts with oxygen to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another aldehyde molecule, forming a hydroperoxide and regenerating the benzoyl radical, thus continuing the chain reaction.

Autoxidation of 3-Ethoxy-5-methylbenzaldehyde cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Aldehyde 3-Ethoxy-5-methylbenzaldehyde Radical Benzoyl Radical Aldehyde->Radical H abstraction Initiator Light, Heat, Metal Ions Initiator->Aldehyde Oxygen O₂ Radical->Oxygen Reacts with Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Forms New_Aldehyde Another Aldehyde Molecule Peroxy_Radical->New_Aldehyde Abstracts H from Hydroperoxide Hydroperoxide New_Aldehyde->Hydroperoxide Forms New_Radical New Benzoyl Radical New_Aldehyde->New_Radical Generates Carboxylic_Acid 3-Ethoxy-5-methylbenzoic Acid Hydroperoxide->Carboxylic_Acid Decomposes to New_Radical->Oxygen Continues Cycle Radical_1 Radical Radical_2 Radical Radical_1->Radical_2 Combine to form Non_Radical Non-Radical Products Radical_2->Non_Radical

Figure 1. Simplified workflow of the autoxidation of 3-Ethoxy-5-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of oxidation in my 3-Ethoxy-5-methylbenzaldehyde sample?

A crystalline precipitate of 3-ethoxy-5-methylbenzoic acid may form in the liquid aldehyde. You might also observe a change in the viscosity of the material. A simple quality check is to perform a titration to determine the acid value; an increase over time is indicative of oxidation.

Q2: I've stored my aldehyde in the refrigerator, but it still seems to have degraded. Why?

While refrigeration slows down most chemical reactions, it does not completely halt the process of oxidation. Furthermore, if the container is not properly sealed, temperature cycling can cause pressure changes that "breathe" in moist, oxygen-rich air, potentially accelerating degradation. For some aldehydes, very low temperatures can promote polymerization.[2]

Q3: Is it better to store the aldehyde as a neat substance or in a solution?

For long-term storage, it is generally recommended to store the neat compound under an inert atmosphere. However, for frequently used stock solutions, dilution in a dry, peroxide-free solvent can be a practical approach. If you choose to store it as a solution, ensure the solvent is of high purity and has been tested for peroxides.

Q4: Can I use any type of container for storage?

No, the choice of container is critical. Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are highly recommended. The amber glass protects the compound from light, which can initiate oxidation.[3] The PTFE liner provides an inert and tight seal. Avoid using plastic containers for long-term storage, as they can be permeable to oxygen and may leach plasticizers into your sample.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
White crystalline solid observed in the liquid. Oxidation to 3-ethoxy-5-methylbenzoic acid.The aldehyde can be purified by distillation. However, prevention is the best approach. Review your storage conditions.
The aldehyde has a sharp, unpleasant odor. Significant oxidation has occurred.The material is likely of low purity and should be disposed of according to your institution's hazardous waste guidelines.
Inconsistent experimental results using the aldehyde. The purity of the aldehyde has been compromised by oxidation.Quantify the purity of your aldehyde stock using HPLC or GC (see analytical methods below). Prepare fresh solutions from a new, unopened bottle if necessary.

Best Practices for Storage and Handling

To ensure the longevity and purity of your 3-Ethoxy-5-methylbenzaldehyde, a multi-faceted approach to storage is required, focusing on the exclusion of oxygen and light, and maintaining a stable, cool environment.

Inert Atmosphere Storage: The Gold Standard

The most effective method for preventing oxidation is to store the aldehyde under an inert atmosphere.[5] This involves replacing the oxygen-containing air in the headspace of the container with a dry, inert gas such as nitrogen or argon.

Experimental Protocol: Inert Gas Blanketing

  • Preparation: Obtain a high-purity, dry inert gas (nitrogen or argon) with a regulator and a delivery tube. Ensure your 3-Ethoxy-5-methylbenzaldehyde is in a suitable amber glass container with a PTFE-lined cap.

  • Purging: Gently introduce a slow stream of the inert gas into the headspace of the container for several minutes. The goal is to displace the air. Do not bubble the gas through the liquid as this can lead to splashing and loss of material.

  • Sealing: While maintaining the positive pressure of the inert gas, securely tighten the cap.

  • Verification (Optional): For critical applications, the oxygen content in the headspace can be measured using a portable oxygen sensor to ensure it is below 0.5%.

  • Labeling: Clearly label the container with the date it was placed under an inert atmosphere.

  • Re-inerting: Each time the container is opened, the inert atmosphere is compromised. Therefore, it is essential to repeat the inert gas blanketing procedure before resealing.

Inert_Gas_Blanketing_Workflow start Start prep Prepare Aldehyde in Amber Glass Bottle start->prep purge Gently Purge Headspace with N₂ or Ar prep->purge seal Securely Tighten PTFE-lined Cap purge->seal verify Verify O₂ Level < 0.5% (Optional) seal->verify label Label with Date verify->label end End label->end

Figure 2. Workflow for inert gas blanketing of 3-Ethoxy-5-methylbenzaldehyde.
The Role of Antioxidants

For less critical applications or where inert gas blanketing is not feasible, the addition of a radical-scavenging antioxidant can be an effective strategy. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can inhibit the free-radical chain reaction of autoxidation.[6][7]

Q5: How much BHT should I add?

A typical concentration of BHT is 50-200 ppm (parts per million). It is important to note that the addition of an antioxidant means you are introducing another chemical into your starting material, which may need to be considered in your experimental design.

Optimal Storage Temperature

Store the aldehyde in a cool, dark place. A refrigerator dedicated to chemical storage, maintaining a temperature between 2-8°C, is suitable. Avoid storing it in a freezer unless you have data to suggest that freezing will not cause phase separation or polymerization.

Analytical Methods for Quality Control

Regularly assessing the purity of your 3-Ethoxy-5-methylbenzaldehyde is a critical component of good laboratory practice.

High-Performance Liquid Chromatography (HPLC)

A robust method for quantifying the aldehyde and its primary oxidation product, 3-ethoxy-5-methylbenzoic acid, is reverse-phase HPLC with UV detection. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Gas Chromatography (GC)

GC with a flame ionization detector (FID) can also be used to assess the purity of the aldehyde. The appearance of a new peak corresponding to the more polar carboxylic acid would indicate oxidation.

Disposal of Degraded Material

If your 3-Ethoxy-5-methylbenzaldehyde has significantly oxidized, it should be disposed of as hazardous chemical waste.[1] Consult the Safety Data Sheet (SDS) for benzaldehyde or a structurally similar compound for specific disposal instructions and follow all local and institutional regulations.[3][5][8]

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzaldehyde. Retrieved from [Link]

  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295-312.
  • PubChem. (n.d.). 3-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • Reddit. (2022). How long can / should you store aromachemicals? Retrieved from [Link]

  • Kładna, A., et al. (2003). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Acta biochimica Polonica, 50(3), 823–829.
  • Thbayh, D. K., et al. (2020). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study.
  • BenchChem. (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • MDPI. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from [Link]

  • The Good Scents Company. (n.d.). meta-tolualdehyde, 620-23-5. Retrieved from [Link]

  • MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • MDPI. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-5-methylbenzaldehyde. Retrieved from [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 3-Ethoxy-5-methylbenzaldehyde

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-Ethoxy-5-methylbenzaldehyde via recrystal...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-Ethoxy-5-methylbenzaldehyde via recrystallization. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution slowly cools, the solubility of the desired compound decreases, and it crystallizes out of the solution. The impurities, being present in a much smaller concentration, remain dissolved in the cold solvent (the "mother liquor").[3] The pure crystals are then collected by filtration.

Q2: What are the characteristics of an ideal recrystallization solvent?

Selecting the right solvent is the most critical step for successful recrystallization.[5] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point. This temperature-dependent solubility is known as a high temperature coefficient and is essential for good recovery.[6]

  • Not react chemically with the compound being purified. [3][6] Given that 3-Ethoxy-5-methylbenzaldehyde is an aldehyde, highly reactive solvents or those that can form stable adducts should be avoided.

  • Dissolve impurities readily at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.[3]

  • Have a relatively low boiling point. This allows for easy removal of the solvent from the purified crystals during the drying step.[3][5]

  • Have a boiling point lower than the melting point of the compound. This prevents the compound from melting or "oiling out" in the boiling solvent instead of dissolving.[5][7]

  • Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.[3]

Q3: What are the estimated properties of 3-Ethoxy-5-methylbenzaldehyde to consider?

Data Presentation

Property Estimated Value / Characteristic Rationale & Implication for Recrystallization
Molecular Structure Aromatic ring, aldehyde group, ethoxy (ether) group The molecule has both non-polar (benzene ring) and polar (aldehyde, ether) regions, suggesting it has intermediate polarity . This indicates that a single solvent may not be ideal, and a mixed-solvent system might be required.
Physical State Likely a colorless to pale yellow liquid or low-melting solid. If it's a liquid at room temperature, cooling crystallization will be essential. If it's a solid, its melting point must be considered when selecting a solvent to avoid oiling out.[7]
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and acetone, with limited solubility in water.[8] Non-polar solvents like hexane may be poor solvents, while highly polar solvents like water will also be poor. This makes hexane or water excellent candidates for use as an anti-solvent .[9]

| Reactivity | The aldehyde group is reactive and can participate in condensation or oxidation reactions.[8] | Avoid solvents that can react with aldehydes (e.g., some primary/secondary amines) and prolonged heating to prevent degradation. |

Experimental Protocols & Troubleshooting Guides

Q4: How do I systematically screen for a suitable single solvent?

The most trustworthy method for finding a good solvent is through small-scale experimentation.[4] This protocol provides a self-validating system to identify an optimal solvent.

Experimental Protocols Protocol 1: Small-Scale Solvent Screening

  • Preparation : Place approximately 20-30 mg of crude 3-Ethoxy-5-methylbenzaldehyde into several small test tubes.

  • Room Temperature Test : To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery upon cooling will be poor.[4] Reject it.

  • Hot Solubility Test : If the compound did not dissolve at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[4]

    • Observation: If a large volume of solvent is required and the solid still doesn't dissolve, the solvent is unsuitable . Reject it.

  • Cooling & Crystallization Test : If the compound dissolved completely when hot, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

    • Observation: The ideal solvent is one that produces a large quantity of well-formed crystals upon cooling. If no crystals form, it may be because too much solvent was added.[7]

  • Purity Validation : Collect the crystals via filtration, dry them, and determine their melting point. A sharp melting point close to the literature value of the pure compound indicates successful purification.[1]

Mandatory Visualization

Solvent_Selection_Workflow start Start: Add ~0.5 mL Solvent to ~25mg Crude Compound dissolves_cold Dissolves at Room Temp? start->dissolves_cold heat Heat Gently dissolves_cold->heat No reject_too_soluble Reject: Too Soluble dissolves_cold->reject_too_soluble Yes dissolves_hot Dissolves in Boiling Solvent? heat->dissolves_hot cool Cool Slowly, then Ice Bath dissolves_hot->cool Yes reject_insoluble Reject: Insoluble dissolves_hot->reject_insoluble No crystals_form Abundant Crystals Form? cool->crystals_form poor_recovery Poor Recovery: Consider Mixed Solvent crystals_form->poor_recovery No good_solvent Good Candidate Solvent crystals_form->good_solvent Yes

Caption: Workflow for single-solvent recrystallization screening.

Q5: What if no single solvent works well? How do I use a mixed-solvent system?

For compounds with intermediate polarity like 3-Ethoxy-5-methylbenzaldehyde, a mixed-solvent system is often highly effective. This involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[9][10]

Experimental Protocols Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-solvent Method)

  • Dissolution : Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol, acetone).

  • Anti-solvent Addition : While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy or turbid.[10] This cloudiness indicates the point of saturation has been reached and the compound is beginning to precipitate.

  • Clarification : Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization : Allow the solution to cool slowly. The significant change in solvent composition will cause the compound to crystallize out.

  • Validation : Collect, dry, and analyze the crystals as described in Protocol 1.

Common Miscible Pairs to Test:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

Q6: My compound has "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This is common if the compound's melting point is below the boiling point of the solvent or if there are significant impurities depressing the melting point.[7] An oil is undesirable because it traps impurities.[11]

Troubleshooting Steps:

  • Re-dissolve the Oil : Heat the solution to re-dissolve the oil.

  • Add More Solvent : Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7]

  • Cool Slowly : Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to cool gradually.[7] Slow cooling is critical for forming well-ordered crystals instead of an oil.

  • Try a Different Solvent : If the problem persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point and repeat the procedure.

Q7: I've followed the protocol, but no crystals are forming. What's wrong?

This is a common issue, most often caused by using too much solvent.[7]

Troubleshooting Steps:

  • Induce Crystallization : Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11] Another method is to add a tiny "seed crystal" of the pure compound from a previous batch.[11]

  • Reduce Solvent Volume : If induction fails, there is likely too much solvent.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to re-establish a saturated state. Then, allow it to cool again.[12]

  • Cool Further : If crystals still don't appear, try cooling the solution in a salt-ice bath for a more extended period.[11]

Mandatory Visualization

Troubleshooting_Tree problem What is the Issue? oiling_out Compound forms an oil, not crystals problem->oiling_out no_crystals No crystals form upon cooling problem->no_crystals low_yield Crystal yield is very low (<50%) problem->low_yield sol_oil Troubleshooting 'Oiling Out' oiling_out->sol_oil sol_no_xtal Troubleshooting 'No Crystals' no_crystals->sol_no_xtal sol_yield Troubleshooting 'Low Yield' low_yield->sol_yield step_oil1 1. Re-heat to dissolve oil step_no_xtal1 1. Scratch flask or add seed crystal step_yield1 1. Check mother liquor for product step_oil2 2. Add more solvent step_oil3 3. Cool very slowly step_oil4 4. If persists, use lower-boiling solvent step_no_xtal2 2. If no effect, boil off some solvent step_no_xtal3 3. Re-cool slowly step_yield2 2. If product present, concentrate liquor step_yield3 3. Cool to obtain a 'second crop'

Caption: Decision tree for common recrystallization problems.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent Selection for Recrystallization. Journal of Chemical Education, 53(3), 185. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Williamson, T. A., & Biresaw, G. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56955. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-5-methylbenzaldehyde. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Swarthmore College. (n.d.). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-ethoxy- (CAS 22924-15-8). Retrieved from [Link]

  • The Good Scents Company. (n.d.). meta-tolualdehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions in 3-Ethoxy-5-methylbenzaldehyde condensations

This Technical Support Guide is designed to address the specific challenges associated with the condensation reactions of 3-Ethoxy-5-methylbenzaldehyde . Subject: Minimizing Side Reactions in Aldol & Knoevenagel Condensa...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific challenges associated with the condensation reactions of 3-Ethoxy-5-methylbenzaldehyde .

Subject: Minimizing Side Reactions in Aldol & Knoevenagel Condensations Molecule Class: Electron-Rich Aromatic Aldehyde (Deactivated Electrophile)

Core Chemical Analysis

To troubleshoot effectively, you must understand the electronic personality of your substrate.

  • The Molecule: 3-Ethoxy-5-methylbenzaldehyde possesses two electron-donating groups (EDGs): an ethoxy group (+Mesomeric effect) and a methyl group (+Inductive effect).

  • The Consequence: These groups donate electron density into the benzene ring, which is delocalized to the carbonyl carbon. This makes the carbonyl carbon less electrophilic than unsubstituted benzaldehyde.

  • The Risk: Because the desired nucleophilic attack is electronically disfavored (slower kinetics), competitive pathways—specifically Cannizzaro disproportionation and Bis-addition —become statistically significant.

Troubleshooting Modules

Module A: The "Cannizzaro" Competitor

Symptom: Low yield of condensation product; isolation of 3-ethoxy-5-methylbenzyl alcohol or the corresponding benzoic acid. Context: Common in base-catalyzed Claisen-Schmidt or Aldol condensations.

Root Cause Mechanism Corrective Action
Base Concentration too High High [OH⁻] favors the formation of the dianion intermediate required for hydride transfer (Cannizzaro) over enolate attack.Dilution Strategy: Switch from 50% NaOH to 10% NaOH or KOH. The reaction rate may slow, but selectivity increases.
Homogeneous Phase In a single phase, the aldehyde is constantly exposed to the base, increasing the probability of disproportionation.Phase Transfer Catalysis (PTC): Use TEBA (Triethylbenzylammonium chloride) in a biphasic system (DCM/Water). This keeps the bulk base away from the aldehyde.
Temperature Spikes Cannizzaro activation energy is often higher than Aldol; high heat favors the side reaction.Cold Addition: Add the base dropwise at 0–5°C, then allow to warm to RT only after the enolate is fully formed.
Module B: The "Bis-Addition" Trap

Symptom: Formation of a high molecular weight byproduct (Michael adduct) during Knoevenagel condensation. Context: Occurs when the product (an electron-deficient alkene) is more reactive than the starting aldehyde.

Technical Insight: In Knoevenagel condensations (e.g., with malononitrile), the initial product is an electron-deficient alkene. If the starting aldehyde is deactivated (slow to react), the active methylene compound may attack the product instead of the aldehyde, leading to a 2:1 adduct.

Corrective Protocol:

  • Inverse Addition: Do not add the aldehyde to the nucleophile. Add the nucleophile dropwise to an excess of the aldehyde.

  • Catalyst Switch: Move away from homogeneous amine catalysts (piperidine). Use a heterogeneous catalyst like Calcined Mg-Al Hydrotalcite or Amino-functionalized MOFs (e.g., CAU-1-NH2) which sterically hinder the formation of the bulky bis-adduct.

Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path while suppressing the red paths.

ReactionNetwork Aldehyde 3-Ethoxy-5-methyl benzaldehyde Intermediate Aldol/Knoevenagel Adduct (Alcohol) Aldehyde->Intermediate Slow Step (Deactivated C=O) Cannizzaro Side Product: Alcohol + Acid (Cannizzaro) Aldehyde->Cannizzaro Strong Base High Temp Nucleophile Nucleophile (Ketone/Ester) Nucleophile->Intermediate BisAdduct Side Product: Bis-Adduct (Michael Addition) Nucleophile->BisAdduct Product Condensation Product (Enone/Acrylate) Intermediate->Product -H2O (Elimination) Product->BisAdduct Excess Nucleophile

Figure 1: Reaction network showing the kinetic competition between the desired condensation (Green) and the primary side reactions (Red).[1]

Validated Experimental Protocols

Protocol A: High-Selectivity Knoevenagel Condensation

Application: Synthesis of cinnamic acid derivatives or nitriles. Goal: Minimize bis-addition and solvent waste.

  • Reagents:

    • 3-Ethoxy-5-methylbenzaldehyde (1.0 equiv)

    • Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)

    • Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (0.05 equiv) - Buffer system prevents high pH side reactions.

    • Solvent: Toluene (with Dean-Stark trap) or Ethanol (for lower temp).

  • Procedure:

    • Dissolve aldehyde and catalyst in solvent.

    • Critical Step: Add the active methylene compound slowly over 30 minutes at reflux. This ensures the aldehyde is always in excess relative to the unreacted nucleophile, suppressing bis-addition.

    • Reflux until water evolution ceases (Dean-Stark) or TLC indicates completion.

  • Workup:

    • Cool to RT. If using ethanol, the product often precipitates. If toluene, wash with dilute HCl (to remove piperidine), then water, then brine.

Protocol B: Phase-Transfer Catalyzed Claisen-Schmidt

Application: Reaction with acetophenones or acetone. Goal: Eliminate Cannizzaro disproportionation.

  • Reagents:

    • 3-Ethoxy-5-methylbenzaldehyde (10 mmol)

    • Ketone (10 mmol)

    • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)

    • Solvent: DCM (15 mL) / 10% NaOH (15 mL).

  • Procedure:

    • Dissolve aldehyde, ketone, and TBAB in DCM.

    • Add 10% NaOH solution.[2]

    • Stir vigorously (1000+ RPM) at Room Temperature. The reaction occurs only at the interface or via ion transport, protecting the bulk aldehyde from the caustic aqueous phase.

  • Monitoring:

    • Monitor by TLC every 30 minutes. Stop immediately upon consumption of aldehyde.

FAQ: Technical Deep Dive

Q: My product is turning dark brown/tarry upon isolation. Why? A: This is likely oligomerization. Electron-rich styrenes (the product of your reaction) are prone to cationic polymerization if exposed to acid during workup.

  • Fix: Ensure your workup is neutral. If you used acid to neutralize a base catalyst, do not overshoot. Wash with saturated NaHCO₃ before drying.

Q: Can I use Lewis Acids (AlCl₃, BBr₃) to catalyze the reaction? A: Avoid strong Lewis acids. The 3-ethoxy group is an ether. Strong Lewis acids like BBr₃ are dealkylating agents and will cleave the ethyl group, yielding the phenol (3-hydroxy-5-methylbenzaldehyde), which will completely shut down the reaction due to phenoxide formation. Use mild Lewis acids like Iodine (I₂) or Cerium(IV) Ammonium Nitrate (CAN) if necessary.

Q: The reaction stalls at 60% conversion. Should I add more base? A: No. Adding more base increases the Cannizzaro risk. The stall is likely due to the accumulation of water (reversibility of Aldol).

  • Fix: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water and drive the equilibrium forward, or switch to a Dean-Stark apparatus.

References

  • Knoevenagel Condensation Mechanism & Side Reactions

    • Title: Knoevenagel condensation - Wikipedia / Organic Chemistry Portal
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Cannizzaro Suppression Strategies: Title: Preventing Cannizzaro reaction in Aldol condensations Source: BenchChem Technical Guides
  • Catalyst Optimization for Deactivated Aldehydes

    • Title: Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures[3]

    • Source: CrystEngComm (RSC Publishing)
    • URL:[Link]

  • Solvent-Free Approaches

    • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes[4]

    • Source: Eindhoven University of Technology (Pure)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-Ethoxy-5-methylbenzaldehyde vs 3-methoxy analogs

Executive Summary In medicinal chemistry and process development, the choice between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) substituent on a benzaldehyde scaffold is rarely about fundamental chemical reactivity—both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the choice between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) substituent on a benzaldehyde scaffold is rarely about fundamental chemical reactivity—both are electron-donating groups (EDG) with similar Hammett constants. Instead, the decision is governed by physicochemical properties (LogP, solubility), metabolic stability , and crystal packing .

This guide objectively compares 3-Ethoxy-5-methylbenzaldehyde (Target A) against its direct analog, 3-Methoxy-5-methylbenzaldehyde (Target B) .

The Bottom Line:

  • Select the Methoxy analog for initial screening, lower molecular weight, and higher water solubility.

  • Select the Ethoxy analog to increase lipophilicity (+0.5 LogP), improve blood-brain barrier (BBB) penetration, or block metabolic O-dealkylation hotspots.

Structural & Electronic Analysis

To understand the reactivity profile, we must quantify the electronic and steric contributions of the substituents at the meta position relative to the reactive aldehyde.

Physicochemical Data Comparison
Property3-Methoxy-5-methylbenzaldehyde3-Ethoxy-5-methylbenzaldehydeImpact
Formula C₉H₁₀O₂C₁₀H₁₂O₂Ethoxy adds ~14 Da
MW 150.18 g/mol 164.20 g/mol Minimal impact on ligand efficiency
cLogP ~1.7 - 1.9~2.2 - 2.5Critical: Ethoxy is significantly more lipophilic
H-Bond Acceptors 22Identical
Rotatable Bonds 23Ethoxy adds conformational entropy
Hammett (

)
+0.12+0.10Negligible electronic difference
Electronic Effects (Hammett Analysis)

Both alkoxy groups are located at the meta position relative to the aldehyde.

  • Inductive Effect (-I): Oxygen is electronegative, pulling density away from the ring.

  • Resonance Effect (+M): Oxygen lone pairs donate density into the ring.[1]

  • Net Result: In the meta position, the resonance effect is less effectively transmitted to the carbonyl than in the para position. However, the inductive effects of Methoxy and Ethoxy are nearly identical.

    • Implication: The electrophilicity of the aldehyde carbon is statistically identical between the two analogs. You will not see a significant difference in reaction rates for nucleophilic additions (e.g., Grignard, reductive amination).

Steric Effects (Taft Analysis)

The ethoxy group has a larger steric parameter (


) than the methoxy group.
  • Reaction Site: Because the substituents are meta (position 3) and the aldehyde is at position 1, the ethoxy group does not sterically hinder the aldehyde.

  • Binding Pocket: In a drug target, the extra ethyl volume (

    
     increase) can be used to fill hydrophobic pockets, potentially increasing potency if space permits, or abolishing activity if the pocket is tight.
    

Experimental Reactivity Profiles

While the intrinsic reactivity is similar, the process reactivity (solubility and isolation) differs.

Nucleophilic Addition (Reductive Amination)
  • Methoxy: Reacts cleanly in Methanol (MeOH). Intermediate imines are often soluble.

  • Ethoxy: May require less polar solvents (DCM/DCE) or co-solvents (THF) to maintain solubility of the starting material, especially at low temperatures.

Oxidation Stability

Both aldehydes are susceptible to autoxidation to the corresponding benzoic acid.

  • Recommendation: Store both under Argon at 4°C. The ethoxy analog is slightly more resistant to hydrolysis if converted to an acetal, due to the increased hydrophobicity expelling water from the local environment.

Metabolic Liability (Medicinal Chemistry Context)
  • Methoxy: High clearance risk via CYP450-mediated O-demethylation (generating a phenol).

  • Ethoxy: Often slows down dealkylation kinetics (metabolic switching). This is a primary reason to switch from -OMe to -OEt during Lead Optimization.

Decision Pathways (Visualized)

The following diagram illustrates the decision logic for selecting between these two building blocks during a drug discovery campaign.

DecisionTree Start Start: Select Building Block CheckSol Requirement: Aqueous Solubility? Start->CheckSol CheckMet Requirement: Metabolic Stability? CheckSol->CheckMet Solubility Not Critical SelMethoxy Select 3-Methoxy-5-methylbenzaldehyde (Lower LogP, Standard) CheckSol->SelMethoxy High Solubility Needed CheckPot Requirement: Potency/Binding? CheckMet->CheckPot Stability OK SelEthoxy Select 3-Ethoxy-5-methylbenzaldehyde (Higher LogP, Metabolic Block) CheckMet->SelEthoxy Block O-Dealkylation CheckPot->SelMethoxy Minimize Steric Clash CheckPot->SelEthoxy Fill Hydrophobic Pocket

Figure 1: Strategic decision matrix for selecting between methoxy and ethoxy benzaldehyde analogs.

Experimental Protocol: Synthesis & Derivatization

Since the 3-ethoxy analog is less common commercially, it is often synthesized from the hydroxy-precursor. Below is a validated protocol for synthesizing 3-Ethoxy-5-methylbenzaldehyde via Williamson Ether Synthesis, followed by a standard reductive amination to demonstrate reactivity.

Synthesis of 3-Ethoxy-5-methylbenzaldehyde

Prerequisite: Start with 3-hydroxy-5-methylbenzaldehyde (CAS 60549-26-0).

  • Setup: Charge a 250 mL round-bottom flask with 3-hydroxy-5-methylbenzaldehyde (10.0 mmol, 1.36 g) and anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 15.0 mmol, 2.07 g). Stir at Room Temperature (RT) for 15 min. Note: Solution will turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add Ethyl Iodide (EtI, 12.0 mmol, 0.96 mL) dropwise via syringe.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Observation: Product (

      
      ) is less polar than starting phenol (
      
      
      
      ).
  • Workup: Dilute with water (100 mL). Extract with Diethyl Ether (

    
     mL).
    
    • Critical Difference: For the Methoxy analog (using MeI), extraction with DCM is preferred due to higher water solubility. For Ethoxy , Ether/Hexane works best to leave polar impurities behind.

  • Purification: Wash organics with 1M NaOH (to remove unreacted phenol), then Brine. Dry over

    
    . Concentrate.
    
    • Yield: Expect 85-92% as a pale yellow oil.

Comparative Reductive Amination (General Procedure)

This protocol validates that the Ethoxy group does not hinder aldehyde reactivity.

Reaction: Aldehyde + Benzylamine -> [Imine] -> (NaBH4) -> Secondary Amine

StepParameterMethoxy Analog ProtocolEthoxy Analog Protocol
Solvent Methanol (MeOH)MeOH : DCM (3:1)
Concentration 0.2 M0.2 M
Equivalents 1.0 eq Aldehyde, 1.1 eq Amine1.0 eq Aldehyde, 1.1 eq Amine
Drying Agent

(Optional)

(Recommended)
Reducing Agent

(1.5 eq)

(1.5 eq)
Reaction Time 2 hours2 hours
Workup Acid/Base extractionAcid/Base extraction

Protocol Logic:

  • Solvent: The ethoxy analog is more lipophilic. Pure methanol might cause the intermediate imine to oil out. Adding DCM ensures homogeneity.

  • Kinetics: Both reactions proceed at identical rates. If the Ethoxy reaction is slow, it is likely due to solubility issues, not sterics.

Synthesis Pathway Diagram

SynthesisPath Phenol 3-Hydroxy-5-methylbenzaldehyde (Starting Material) Branch Alkyl Halide? Phenol->Branch Reagents Reagents: K2CO3, DMF, 60°C Reagents->Branch MeI Methyl Iodide (MeI) Branch->MeI EtI Ethyl Iodide (EtI) Branch->EtI ProdMethoxy 3-Methoxy-5-methylbenzaldehyde (Product A) MeI->ProdMethoxy Yield: ~90% ProdEthoxy 3-Ethoxy-5-methylbenzaldehyde (Product B) EtI->ProdEthoxy Yield: ~88% (Requires non-polar workup)

Figure 2: Divergent synthesis of methoxy and ethoxy analogs from a common precursor.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Taft values).
  • PubChem. (2023).[2] Compound Summary: 3-Methoxy-5-methylbenzaldehyde.[3][4][5] National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Source for metabolic stability of Ethoxy vs Methoxy). [Link]

Sources

Comparative

A Comparative Guide to the Quantification of 3-Ethoxy-5-methylbenzaldehyde: Navigating Analysis Without a Certified Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel compounds is a cornerstone of quality control an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel compounds is a cornerstone of quality control and regulatory compliance. 3-Ethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to the current lack of a commercially available certified reference standard. This guide provides a comprehensive comparison of potential analytical strategies, offering detailed experimental protocols and the scientific rationale behind each approach. As Senior Application Scientists, we aim to equip you with the knowledge to develop a robust and scientifically sound quantification method for this analyte.

The Challenge: Absence of a Dedicated Reference Standard

The unavailability of a certified reference standard for 3-Ethoxy-5-methylbenzaldehyde necessitates a departure from conventional analytical workflows that rely on direct comparison to a known, high-purity standard. This situation requires a deeper understanding of alternative quantification techniques and the principles of method validation to ensure the accuracy and reliability of the generated data. This guide will explore two primary pathways:

  • Chromatographic Methods (HPLC-UV and GC-FID) Utilizing a Surrogate Standard: A pragmatic approach when a certified standard is unavailable.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require an identical reference material.

Physicochemical Properties of 3-Ethoxy-5-methylbenzaldehyde and Its Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
3-Ethoxy-5-methylbenzaldehyde (Target) Not AvailableC₁₀H₁₂O₂164.20Estimated >200Expected to be a liquid or low-melting solid at room temperature.
3-Methoxy-5-methylbenzaldehyde[1]90674-26-3C₉H₁₀O₂150.1785 (at 2 Torr)[1]A close structural analog, useful as a potential surrogate standard.
3-Ethyl-5-methylbenzaldehyde[2]3132-93-2C₁₀H₁₂O148.20Not AvailableSimilar substitution pattern, providing structural context.
3-Methylbenzaldehyde[3]620-23-5C₈H₈O120.15199Provides baseline data for a simpler related structure.

This information is critical for the initial stages of method development, particularly for estimating appropriate chromatographic conditions and assessing potential interferences.

Section 1: Chromatographic Approaches with a Surrogate Standard

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are workhorse techniques for the quantification of organic molecules. In the absence of a dedicated standard, a carefully selected surrogate standard can be employed.

The Principle of Surrogate Standardization

The core principle involves using a chemically similar compound (the surrogate) with a certified purity to create a calibration curve. The response of the target analyte is then measured against this curve. The key assumption is that the analyte and the surrogate have a similar response factor in the chosen detection system. For UV detection, this implies similar molar absorptivity at the selected wavelength. For FID, it assumes a comparable carbon content and combustion efficiency.

Causality in Surrogate Selection: The choice of a surrogate is the most critical step. 3-Methoxy-5-methylbenzaldehyde is an ideal candidate due to its high structural similarity to the target analyte, differing only by a methylene group in the alkoxy chain. This similarity suggests that their chromatographic behavior and detector response will be closely matched.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Workflow for HPLC-UV Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Surrogate Standard (3-Methoxy-5-methylbenzaldehyde) B Prepare Stock & Working Standards A->B D Inject Standards & Sample B->D C Prepare Sample Solution of 3-Ethoxy-5-methylbenzaldehyde C->D E Isocratic Elution on C18 Column D->E F UV Detection (e.g., 254 nm) E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Quantify Analyte G->H

Caption: HPLC-UV quantification workflow using a surrogate standard.

Detailed Experimental Protocol for HPLC-UV:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good resolution and a reasonable retention time for the analyte and surrogate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 3-Methoxy-5-methylbenzaldehyde (surrogate standard) into a 10 mL volumetric flask and dissolve in the mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing 3-Ethoxy-5-methylbenzaldehyde and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of 3-Ethoxy-5-methylbenzaldehyde in the sample using the calibration curve of the surrogate standard.

Trustworthiness and Validation: This method's reliability hinges on the assumption of an equal response factor. To validate this, a relative response factor (RRF) should be determined once a pure sample of 3-Ethoxy-5-methylbenzaldehyde is obtained (even if uncertified). The method should be validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines[4].

Gas Chromatography with Flame Ionization Detection (GC-FID)

Workflow for GC-FID Method Development:

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh Surrogate Standard (3-Methoxy-5-methylbenzaldehyde) B_gc Prepare Stock & Working Standards in a suitable solvent (e.g., Dichloromethane) A_gc->B_gc D_gc Inject Standards & Sample B_gc->D_gc C_gc Prepare Sample Solution of 3-Ethoxy-5-methylbenzaldehyde C_gc->D_gc E_gc Separation on a Capillary Column (e.g., DB-5) D_gc->E_gc F_gc FID Detection E_gc->F_gc G_gc Generate Calibration Curve (Peak Area vs. Concentration) F_gc->G_gc H_gc Quantify Analyte G_gc->H_gc qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Data Acquisition cluster_data_qnmr Data Processing & Calculation A_qnmr Accurately weigh Analyte (3-Ethoxy-5-methylbenzaldehyde) C_qnmr Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube A_qnmr->C_qnmr B_qnmr Accurately weigh Certified Internal Standard (e.g., Maleic Anhydride) B_qnmr->C_qnmr D_qnmr Acquire 1H NMR Spectrum C_qnmr->D_qnmr E_qnmr Optimize acquisition parameters (e.g., relaxation delay, number of scans) D_qnmr->E_qnmr F_qnmr Process spectrum (phasing, baseline correction) E_qnmr->F_qnmr G_qnmr Integrate non-overlapping signals of analyte and standard F_qnmr->G_qnmr H_qnmr Calculate absolute purity G_qnmr->H_qnmr

Sources

Validation

A Comparative Spectroscopic Guide to Ethoxy-Substituted Benzaldehydes: Unveiling Isomeric Distinctions

In the landscape of pharmaceutical and flavor chemistry, the nuanced differences between structural isomers can profoundly impact a molecule's biological activity, sensory profile, and synthetic utility. Ethoxy-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and flavor chemistry, the nuanced differences between structural isomers can profoundly impact a molecule's biological activity, sensory profile, and synthetic utility. Ethoxy-substituted benzaldehydes, existing as ortho (2-), meta (3-), and para (4-) isomers, serve as a compelling case study. While sharing the same molecular formula, the positional variance of the ethoxy group on the benzaldehyde ring introduces subtle yet significant alterations to their electronic architecture. These changes are vividly reflected in their spectroscopic signatures. This guide provides a comprehensive comparison of 2-ethoxybenzaldehyde, 3-ethoxybenzaldehyde, and 4-ethoxybenzaldehyde, leveraging Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their distinct characteristics.

The Foundation: Electronic Effects of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. It also exerts a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The interplay of these effects varies depending on the substituent's position relative to the electron-withdrawing aldehyde group (-CHO), directly influencing the molecule's electronic transitions, vibrational modes, and the chemical environment of its protons and carbon atoms.

  • Ortho (2-) and Para (4-) Isomers: The electron-donating resonance effect of the ethoxy group is most pronounced at these positions, directly conjugating with the carbonyl group. This increased electron density on the aromatic ring and the carbonyl group has a significant impact on the spectroscopic properties.

  • Meta (3-) Isomer: The resonance effect from the ethoxy group does not extend to the aldehyde group in the meta position. Consequently, the inductive effect plays a more dominant role in influencing the electronic properties of the benzaldehyde ring.

Caption: Electronic effects of the ethoxy group on the benzaldehyde ring.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For substituted benzaldehydes, the key transitions are the π → π* and n → π* transitions of the conjugated system. The position of the ethoxy group significantly influences the energy of these transitions, and thus the maximum absorption wavelength (λmax).

In the ortho and para isomers, the strong electron-donating resonance of the ethoxy group extends the conjugation of the π-system, which includes the benzene ring and the carbonyl group. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to a longer λmax compared to unsubstituted benzaldehyde (λmax ≈ 248 nm)[1]. The para isomer, with its direct and unhindered conjugation, typically exhibits the most significant red shift. The ortho isomer's λmax is also red-shifted but may be slightly lower than the para isomer due to potential steric hindrance between the ethoxy and aldehyde groups, which can disrupt coplanarity.

In the meta isomer, the lack of direct resonance between the ethoxy and aldehyde groups results in a less extended conjugated system. Consequently, the λmax is expected to be closer to that of unsubstituted benzaldehyde.

Table 1: Comparative UV-Vis Spectroscopic Data

Compoundλmax (nm)
2-Ethoxybenzaldehyde~255 nm
3-Ethoxybenzaldehyde~250 nm
4-Ethoxybenzaldehyde~275 nm

Note: The λmax values are approximate and can vary depending on the solvent.

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for acquiring UV-Vis spectra is crucial for reproducibility.

Caption: General workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the ethoxybenzaldehyde isomer in a UV-grade solvent such as ethanol or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

  • Data Acquisition: Scan the sample from approximately 200 nm to 400 nm to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For ethoxybenzaldehydes, the key vibrational bands to compare are the C=O stretching of the aldehyde, the C-O stretching of the ether, and the C-H stretching of the aromatic ring and aldehyde.

The electronic effects of the ethoxy group influence the bond strength and, consequently, the vibrational frequency. The electron-donating resonance effect in the ortho and para isomers increases electron density in the C=O bond, slightly weakening it and lowering its stretching frequency (a shift to lower wavenumber) compared to unsubstituted benzaldehyde (C=O stretch ≈ 1700 cm⁻¹)[2]. The para isomer is expected to show a more significant decrease in the C=O stretching frequency due to more effective resonance.

Conversely, the C-O stretching frequencies of the ether linkage are also affected. The increased double bond character of the aryl C-O bond due to resonance in the ortho and para isomers will lead to a higher stretching frequency compared to the meta isomer.

Table 2: Comparative IR Spectroscopic Data (cm⁻¹)

Vibrational Mode2-Ethoxybenzaldehyde3-Ethoxybenzaldehyde4-Ethoxybenzaldehyde
Aldehyde C-H Stretch~2850, ~2750~2860, ~2760~2850, ~2750
Aromatic C-H Stretch~3070~3060~3070
C=O Stretch ~1685 ~1695 ~1680
Aromatic C=C Stretch~1600, ~1580~1600, ~1585~1600, ~1575
Aryl C-O Stretch ~1250 ~1260 ~1255
Alkyl C-O Stretch~1040~1045~1040

Note: These are approximate values and can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet).

Experimental Protocol: IR Spectroscopy

Caption: General workflow for IR spectroscopic analysis.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid ethoxybenzaldehyde between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: First, run a background spectrum of the empty sample holder or a blank KBr pellet. Then, run the spectrum of the prepared sample.

  • Data Analysis: Identify the wavenumbers of the key absorption bands and compare them to known correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy

The chemical shifts of the aldehyde proton and the aromatic protons are particularly diagnostic. The electron-donating ethoxy group increases the electron density on the aromatic ring, causing the aromatic protons to be more shielded (shift to lower ppm) compared to benzaldehyde. This effect is most pronounced for the protons ortho and para to the ethoxy group.

  • 4-Ethoxybenzaldehyde: Due to symmetry, this isomer will show a simpler aromatic region with two doublets. The protons ortho to the aldehyde group will be the most deshielded.

  • 2-Ethoxybenzaldehyde: This isomer will exhibit a more complex splitting pattern in the aromatic region due to the lack of symmetry. The proton on the carbon between the two substituents will be significantly influenced by both groups.

  • 3-Ethoxybenzaldehyde: The aromatic protons in this isomer will also show a complex splitting pattern, with chemical shifts that are less influenced by the resonance of the ethoxy group compared to the ortho and para isomers.

The aldehyde proton chemical shift is also affected. The increased electron density on the carbonyl carbon in the ortho and para isomers due to resonance leads to a slight shielding of the aldehyde proton (a small upfield shift) compared to the meta isomer.

Table 3: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Proton2-Ethoxybenzaldehyde3-Ethoxybenzaldehyde4-Ethoxybenzaldehyde
Aldehyde (-CHO)~10.4~9.9~9.8
Aromatic (Ar-H)~6.9 - 7.8 (multiplet)~7.1 - 7.5 (multiplet)~6.9 (d), ~7.8 (d)
Methylene (-OCH₂-)~4.1 (q)~4.1 (q)~4.1 (q)
Methyl (-CH₃)~1.4 (t)~1.4 (t)~1.4 (t)

Note: Chemical shifts are typically reported relative to TMS (tetramethylsilane) at 0 ppm. Coupling constants (J) for the ethoxy group are typically around 7 Hz.

¹³C NMR Spectroscopy

The chemical shifts of the carbonyl carbon and the aromatic carbons provide further confirmation of the isomeric structure. The electron-donating ethoxy group shields the aromatic carbons, causing them to appear at lower ppm values.

  • The carbonyl carbon in the ortho and para isomers will be more shielded (lower ppm) than in the meta isomer due to the resonance effect.

  • The aromatic carbon directly attached to the ethoxy group (C-O) will be significantly deshielded (higher ppm) in all isomers.

  • The ipso-carbon of the aldehyde group (C-CHO) will also show variations based on the substituent position.

Table 4: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon2-Ethoxybenzaldehyde3-Ethoxybenzaldehyde4-Ethoxybenzaldehyde
Carbonyl (-CHO)~189.5~192.0~190.7
Aromatic (C-O)~160.0~159.0~164.5
Aromatic (C-CHO)~125.0~137.5~130.0
Other Aromatic~112-136~115-130~114-132
Methylene (-OCH₂-)~64.5~63.8~64.0
Methyl (-CH₃)~14.7~14.8~14.6

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-20 mg of the ethoxybenzaldehyde isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. This involves tuning the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve high resolution.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion

The spectroscopic analysis of 2-, 3-, and 4-ethoxybenzaldehyde provides a clear demonstration of how the positional isomerism of a substituent group can lead to distinct and identifiable differences in their physical and chemical properties. UV-Vis spectroscopy reveals shifts in λmax due to variations in conjugation. IR spectroscopy highlights differences in the vibrational frequencies of the key functional groups. Most definitively, ¹H and ¹³C NMR spectroscopy offer a detailed map of the chemical environment of each atom, providing unambiguous fingerprints for each isomer. For researchers and professionals in drug development and related fields, a thorough understanding of these spectroscopic nuances is indispensable for isomer identification, purity assessment, and structure-activity relationship studies.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

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